molecular formula C22H28O7 B12310962 3-Epichromolaenide

3-Epichromolaenide

Cat. No.: B12310962
M. Wt: 404.5 g/mol
InChI Key: FOCCASNSHDSZLN-SDSGFQBGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, [(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate, is a furanoterpenoid ester of significant interest in pharmacological and chemical biology research. It is structurally related to a class of bioactive natural products known for their potent biological activities. Research indicates that this compound and its analogues exhibit promising cytotoxic properties. A key mechanism of action involves the induction of apoptosis in cancer cells. Studies have shown that similar furanoterpenoids can trigger apoptosis through the activation of caspase-3 and caspase-9, which are key executioner proteins in the programmed cell death pathway [https://pubmed.ncbi.nlm.nih.gov/36314332/]. This makes it a valuable chemical probe for investigating novel cell death mechanisms and for the development of potential anticancer therapeutics. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this high-purity material to explore its specific molecular targets, structure-activity relationships (SAR), and its effects in various in vitro biological assays.

Properties

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C22H28O7/c1-12-6-7-17(27-16(5)24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-23/h6,8,11,17-20,23H,4,7,9-10H2,1-3,5H3/b12-6-,13-8+,14-11-

InChI Key

FOCCASNSHDSZLN-SDSGFQBGSA-N

Isomeric SMILES

C/C/1=C/CC(/C(=C\C2C(C(C1)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2)/C)OC(=O)C

Canonical SMILES

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

3-Epichromolaenide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide is a naturally occurring sesquiterpenoid isolated from the plant Chromolaena glaberrima.[] As a member of the diverse family of sesquiterpenoids, this compound possesses a complex chemical architecture that has garnered interest within the scientific community. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and relevant biological context of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound, also known as 3-Epihiyodorilactone B, is characterized by a complex fused ring system typical of sesquiterpenoid lactones. Its chemical identity is rigorously defined by its molecular formula, CAS number, and IUPAC nomenclature.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₂₈O₇
Molecular Weight 404.45 g/mol
CAS Number 89913-53-1
IUPAC Name (9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate
Synonyms 3-Epihiyodorilactone B
Appearance Powder
Source Chromolaena glaberrima[]

Spectroscopic Data

Table 2: Required Spectroscopic Data for Structural Confirmation

TechniqueData TypePurpose
¹H NMR Chemical Shifts (δ), Coupling Constants (J)Determines the proton environment and connectivity.
¹³C NMR Chemical Shifts (δ)Identifies the number and type of carbon atoms.
Infrared (IR) Absorption Frequencies (cm⁻¹)Indicates the presence of functional groups (e.g., C=O, O-H, C=C).
Mass Spec. (MS) Mass-to-charge ratio (m/z)Confirms molecular weight and fragmentation pattern.
Optical Rotation [α]Measures the rotation of plane-polarized light, indicating chirality.

Experimental Protocols

Isolation of Sesquiterpenoids from Chromolaena Species (General Protocol):

The isolation of sesquiterpenoids like this compound from Chromolaena glaberrima typically involves a multi-step extraction and chromatographic purification process. The following is a generalized protocol based on common phytochemical methods for this plant genus.

G General Isolation Workflow for Sesquiterpenoids plant_material Aerial parts of Chromolaena glaberrima drying_grinding Drying and Grinding plant_material->drying_grinding extraction Solvent Extraction (e.g., Methanol, Ethanol) drying_grinding->extraction filtration_concentration Filtration and Concentration extraction->filtration_concentration partitioning Solvent-Solvent Partitioning filtration_concentration->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography fractionation Fraction Collection chromatography->fractionation hplc HPLC Purification fractionation->hplc isolated_compound Isolated this compound hplc->isolated_compound G Hypothetical Signaling Pathways for Investigation cluster_0 Inflammatory Signaling cluster_1 Cell Survival/Apoptosis NF-kB_Pathway NF-κB Pathway Inflammatory_Response Inflammatory Response NF-kB_Pathway->Inflammatory_Response MAPK_Pathway MAPK Pathway MAPK_Pathway->Inflammatory_Response Cell_Proliferation Cell Proliferation/ Survival MAPK_Pathway->Cell_Proliferation PI3K_Akt_Pathway PI3K/Akt Pathway PI3K_Akt_Pathway->Cell_Proliferation 3_Epichromolaenide This compound 3_Epichromolaenide->NF-kB_Pathway Modulation? 3_Epichromolaenide->MAPK_Pathway Modulation? 3_Epichromolaenide->PI3K_Akt_Pathway Modulation?

References

The Enigmatic Sesquiterpenoid: A Technical Guide to the Natural Occurrence and Biosynthesis of 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Epichromolaenide, a sesquiterpenoid lactone, represents a class of natural products with significant biological potential. Despite its intriguing structure, detailed information regarding its natural occurrence, quantitative distribution, and specific biosynthetic pathway remains largely undocumented in readily accessible scientific literature. This technical guide consolidates the available chemical data for this compound and presents a putative biosynthetic pathway based on established principles of sesquiterpenoid biosynthesis. Furthermore, it outlines a generalized experimental protocol for the isolation and characterization of similar sesquiterpenoid lactones from plant sources, providing a foundational methodology for researchers in natural product chemistry and drug discovery.

Natural Occurrence

This compound has been reported to be isolated from Chromolaena glaberrima, a plant belonging to the Asteraceae family. This genus is well-known for producing a diverse array of sesquiterpenoid lactones. However, specific quantitative data regarding the concentration of this compound in various parts of the plant (leaves, stems, roots) and variations based on geographical location or season are not available in the reviewed literature.

Table 1: Chemical and Occurrence Data for this compound

PropertyData
Compound Name This compound
Synonym 3-Epihiyodorilactone B
Chemical Class Sesquiterpenoid Lactone
Molecular Formula C₂₂H₂₈O₇
Known Plant Source Chromolaena glaberrima
Quantitative Data Not available in searched literature

Putative Biosynthesis of this compound

The biosynthesis of this compound, a germacrane (B1241064) sesquiterpenoid lactone, is proposed to follow the well-established mevalonate (B85504) (MVA) pathway. The pathway initiates with the formation of the fundamental C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The key steps in the putative biosynthetic pathway are:

  • Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed sequentially by prenyltransferases to form the C15 precursor, farnesyl pyrophosphate.

  • Cyclization to Germacrene A: FPP undergoes a complex cyclization reaction catalyzed by a sesquiterpene synthase, likely a germacrene A synthase, to form the characteristic 10-membered ring of the germacrane skeleton.

  • Post-Cyclization Modifications: The germacrene A intermediate is then subjected to a series of post-cyclization modifications, including hydroxylations, epoxidations, and acylations, catalyzed by cytochrome P450 monooxygenases and acyltransferases. These modifications lead to the formation of the lactone ring and the addition of the angelic acid ester moiety. The specific sequence and timing of these oxidative and acylation steps determine the final structure of this compound.

Putative Biosynthesis of this compound cluster_0 Mevalonate Pathway cluster_1 Sesquiterpenoid Pathway Acetyl-CoA Acetyl-CoA IPP_DMAPP IPP / DMAPP Acetyl-CoA->IPP_DMAPP Multiple Steps FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP Prenyltransferase GermacreneA Germacrene A Intermediate FPP->GermacreneA Germacrene A Synthase ModifiedGermacrane Modified Germacrane Intermediate GermacreneA->ModifiedGermacrane Cytochrome P450s (Hydroxylation, Epoxidation) This compound This compound ModifiedGermacrane->this compound Acyltransferases, Oxidoreductases

Figure 1: Putative biosynthetic pathway of this compound.

Experimental Protocols: A Generalized Approach for Isolation and Characterization

Due to the absence of a specific published protocol for the isolation of this compound, a generalized methodology for the isolation and characterization of sesquiterpenoid lactones from Chromolaena species is presented below. This protocol is based on common practices in natural product chemistry.

Plant Material Collection and Preparation
  • Collection: Collect fresh plant material (e.g., aerial parts) of the target Chromolaena species.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.

Extraction
  • Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol (1:1 v/v), at room temperature for 24-48 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation and Purification
  • Solvent Partitioning: Subject the crude extract to liquid-liquid partitioning using a series of immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.

  • Column Chromatography: Fractionate the most promising fraction (typically the ethyl acetate fraction for sesquiterpenoid lactones) using column chromatography over silica (B1680970) gel. Elute with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Further Purification: Purify the fractions containing the target compound further using techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

Structure Elucidation
  • Spectroscopic Analysis: Elucidate the structure of the purified compound using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the carbon-hydrogen framework.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.

    • Infrared (IR) Spectroscopy: To identify functional groups (e.g., lactone carbonyl, hydroxyl, ester).

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Experimental Workflow Plant_Material Plant Material (Chromolaena sp.) Extraction Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning (Hexane, EtOAc, BuOH) Crude_Extract->Fractionation EtOAc_Fraction Ethyl Acetate Fraction Fractionation->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions HPLC Preparative HPLC Semi_Pure_Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, IR, UV) Pure_Compound->Structure_Elucidation

Figure 2: Generalized experimental workflow for the isolation of this compound.

Conclusion

This compound is a structurally interesting sesquiterpenoid lactone with a presumed natural origin in Chromolaena glaberrima. While specific details regarding its natural abundance and biosynthesis are currently limited in the public domain, this guide provides a framework for its study. The proposed biosynthetic pathway and generalized experimental protocols offer a starting point for researchers aiming to isolate and characterize this and other related natural products. Further investigation is warranted to fully elucidate the biosynthetic machinery and to explore the pharmacological potential of this compound.

An In-Depth Technical Guide to 3-Epichromolaenide: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide is a sesquiterpenoid natural product isolated from the plant Chromolaena glaberrima.[1] As a member of the sesquiterpene lactone class, it is of interest to the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support research and development efforts.

Chemical and Physical Properties

While specific experimental data for some physical properties of this compound are not widely reported in publicly available literature, the following information has been compiled from available sources.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₂₈O₇[1]
Molecular Weight 404.459 g/mol [1]
Appearance Powder[1]
CAS Number 89913-53-1
Synonyms 3-Epihiyodorilactone B[1]
IUPAC Name (9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate
Melting Point Not Reported
Boiling Point Not Reported
Solubility Soluble in DMSO

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for this compound have not been located in the available literature. For structural elucidation, 2D NMR techniques such as COSY, HSQC, and HMBC would be essential.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not currently available. However, based on its functional groups (ester, lactone, hydroxyl, and alkene), characteristic absorption bands would be expected in the following regions:

  • ~3400 cm⁻¹: O-H stretching (hydroxyl group)

  • ~1760 cm⁻¹: C=O stretching (γ-lactone)

  • ~1735 cm⁻¹: C=O stretching (ester)

  • ~1650 cm⁻¹: C=C stretching (alkene)

  • ~1240 cm⁻¹: C-O stretching (ester and lactone)

Mass Spectrometry (MS)

The exact mass of this compound is 404.1835 g/mol based on its molecular formula (C₂₂H₂₈O₇). High-resolution mass spectrometry would be used to confirm this mass. Fragmentation patterns would likely involve the loss of the acetyl group, the hydroxy-methylbutanoyl side chain, and other characteristic cleavages of the sesquiterpene core.

Experimental Protocols

A detailed, step-by-step experimental protocol for the isolation and purification of this compound from Chromolaena glaberrima is not explicitly described in the available search results. However, a general workflow can be conceptualized based on standard methods for the isolation of natural products.

experimental_workflow General Isolation Workflow for this compound plant_material Dried, ground aerial parts of Chromolaena glaberrima extraction Solvent Extraction (e.g., Methanol or Ethanol) plant_material->extraction partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) extraction->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography Fractionation purification Preparative HPLC chromatography->purification Further Separation characterization Structural Elucidation (NMR, MS, IR) purification->characterization Purity Assessment & Identification

A generalized workflow for the isolation and characterization of this compound.

Biological Activities and Signaling Pathways

While direct studies on the biological activity of this compound are limited in the reviewed literature, the broader class of sesquiterpene lactones, particularly those from the Chromolaena genus, are known to exhibit a range of biological effects, including antimicrobial and cytotoxic activities. Extracts from the related species Chromolaena odorata have demonstrated activity against various bacteria and have shown cytotoxic effects on cancer cell lines.

Given the lack of specific data for this compound, a hypothetical signaling pathway diagram is presented below to illustrate a potential mechanism of action for a generic sesquiterpene lactone with cytotoxic properties, such as the induction of apoptosis.

signaling_pathway Hypothetical Apoptosis Induction by a Sesquiterpene Lactone cluster_cell Cancer Cell STL This compound (Sesquiterpene Lactone) ROS Increased ROS STL->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A potential mechanism of apoptosis induction by a sesquiterpene lactone like this compound.

Conclusion

This compound is a sesquiterpenoid with a defined chemical structure that has been isolated from Chromolaena glaberrima. While its basic chemical properties are known, there is a significant need for further research to fully characterize its physical properties, spectroscopic profile, and biological activities. The information presented in this guide serves as a foundational resource for researchers and scientists interested in exploring the therapeutic potential of this natural product. Further investigation into its synthesis, biological mechanism of action, and potential as a drug lead is warranted.

References

An In-Depth Technical Guide to 3-Epichromolaenide and its Relationship with Eupatoriopicrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the sesquiterpenoid lactones 3-epichromolaenide (B593243) and eupatoriopicrin (B210294), focusing on their chemical structures, biological activities, and underlying mechanisms of action. Eupatoriopicrin, a well-studied germacranolide, exhibits significant anti-inflammatory and cytotoxic properties through the modulation of key signaling pathways, including NF-κB and MAPK. In contrast, this compound, a related sesquiterpenoid, remains less characterized, presenting an opportunity for further investigation. This guide consolidates available quantitative data, details experimental protocols for the study of these compounds, and visualizes their known signaling pathways to facilitate future research and drug development efforts.

Introduction

Sesquiterpenoid lactones are a diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family, that have garnered significant interest in the scientific community due to their wide range of biological activities. Among these, eupatoriopicrin has been identified as a potent anti-inflammatory and cytotoxic agent. This guide also explores the lesser-known compound, this compound, and elucidates its structural and potential biosynthetic relationship to eupatoriopicrin. Understanding the nuances of these compounds is critical for harnessing their therapeutic potential.

Chemical Structures and Relationship

2.1. Eupatoriopicrin

Eupatoriopicrin is a germacranolide sesquiterpene lactone with the chemical formula C₂₀H₂₆O₆.[1] Its structure is characterized by a 10-membered carbocyclic ring fused to a γ-lactone ring. The structural determination of eupatoriopicrin has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][3]

2.2. This compound

This compound is a sesquiterpenoid with the chemical formula C₂₂H₂₈O₇.[] It has been isolated from Chromolaena glaberrima. While structurally related to eupatoriopicrin, detailed comparative analyses are limited in the current literature.

2.3. Structural Relationship and Biosynthesis

Both eupatoriopicrin and this compound belong to the class of sesquiterpenoid lactones, which are biosynthesized via the mevalonate (B85504) pathway. The common precursor for most sesquiterpene lactones is farnesyl pyrophosphate (FPP). It is hypothesized that both compounds share a common germacranolide precursor. The structural variations likely arise from specific enzymatic modifications, such as epimerization at certain chiral centers, during their biosynthetic pathways. The exact enzymatic steps differentiating the biosynthesis of this compound from that of eupatoriopicrin are yet to be fully elucidated.

Biological Activities and Quantitative Data

3.1. Eupatoriopicrin

Eupatoriopicrin has demonstrated significant anti-inflammatory and cytotoxic activities in various studies.

Table 1: Summary of Quantitative Biological Activity Data for Eupatoriopicrin

Biological ActivityCell Line/AssayIC₅₀ ValueReference
Anti-inflammatory
Nitric Oxide (NO) Production InhibitionRAW 264.7 macrophages7.53 ± 0.28 µg/mL[5]
Cytotoxicity
Human Hepatocellular CarcinomaHepG2Data not specified
Human Breast AdenocarcinomaMCF-7Data not specified
Human Embryonal CarcinomaNTERA-2Data not specified

3.2. This compound

To date, there is a notable absence of publicly available quantitative data (e.g., IC₅₀ values) on the biological activities of this compound. Further research is required to determine its cytotoxic and anti-inflammatory potential.

Mechanisms of Action and Signaling Pathways

4.1. Eupatoriopicrin

The biological effects of eupatoriopicrin are attributed to its interaction with several key signaling pathways.

  • Anti-inflammatory Mechanism: Eupatoriopicrin exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the suppression of the p38 and ERK 1/2 Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Furthermore, it has been shown to modulate the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.

  • Cytotoxic and Apoptotic Mechanism: The cytotoxic activity of eupatoriopicrin against cancer cells is primarily mediated through the induction of apoptosis. This programmed cell death is triggered by the activation of caspase cascades.

4.2. This compound

The mechanism of action for this compound has not yet been elucidated. Its structural similarity to eupatoriopicrin suggests that it may interact with similar cellular targets and signaling pathways, but this remains to be experimentally verified.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of eupatoriopicrin. These protocols can be adapted for the investigation of this compound.

5.1. Isolation and Purification of Eupatoriopicrin

  • Source: Eupatorium japonicum Thunb.

  • Extraction: The dried and powdered aerial parts of the plant are extracted with methanol. The resulting extract is then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Chromatography: The bioactive fractions are subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to isolate eupatoriopicrin. Purity is assessed by High-Performance Liquid Chromatography (HPLC).

5.2. Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., eupatoriopicrin) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined.

5.3. Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for a short period before stimulation.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and nitric oxide (NO) production.

  • Nitrite (B80452) Quantification (Griess Assay): After a suitable incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

5.4. Apoptosis Analysis

  • Hoechst Staining: Cells are treated with the compound, fixed, and stained with Hoechst 33342, a fluorescent dye that binds to DNA. Nuclear morphology changes characteristic of apoptosis (e.g., chromatin condensation and nuclear fragmentation) are observed under a fluorescence microscope.

  • Flow Cytometry (Annexin V/PI Staining): Treated cells are stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the nucleus of late apoptotic and necrotic cells). The percentage of apoptotic cells is quantified using a flow cytometer.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by eupatoriopicrin.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFR TNFR IKK IKK TNFR->IKK activates TLR4->IKK activates p38 p38 MAPK TLR4->p38 activates ERK ERK1/2 TLR4->ERK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibition NFkB_n NF-κB NFkB->NFkB_n translocates Eupatoriopicrin Eupatoriopicrin Eupatoriopicrin->IKK inhibits Eupatoriopicrin->p38 Eupatoriopicrin->ERK Genes Pro-inflammatory Gene Expression NFkB_n->Genes induces

NF-κB and MAPK Signaling Inhibition by Eupatoriopicrin

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) Caspase8 Caspase-8 DeathReceptor->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds Apoptosome Apoptosome (Apaf-1/Cyt-c/Casp-9) Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Eupatoriopicrin Eupatoriopicrin Eupatoriopicrin->Mitochondrion induces stress

Apoptosis Induction by Eupatoriopicrin

Conclusion and Future Directions

Eupatoriopicrin stands out as a promising natural product with well-documented anti-inflammatory and cytotoxic properties. Its mechanisms of action, involving the modulation of crucial cellular signaling pathways, provide a solid foundation for its potential development as a therapeutic agent. In contrast, this compound remains an enigmatic molecule. Its structural similarity to eupatoriopicrin strongly suggests it may possess similar biological activities.

Future research should prioritize the following:

  • Biological Evaluation of this compound: A thorough investigation of the cytotoxic and anti-inflammatory activities of this compound is warranted, including the determination of IC₅₀ values against a panel of cancer cell lines and in relevant inflammatory models.

  • Mechanism of Action Studies for this compound: Elucidating the signaling pathways affected by this compound will be crucial to understanding its therapeutic potential.

  • Comparative Studies: Direct comparative studies of this compound and eupatoriopicrin are essential to understand their relative potencies and potential for synergistic effects.

  • Biosynthetic Pathway Elucidation: Unraveling the specific enzymatic steps that lead to the structural differences between these two compounds could open avenues for biosynthetic engineering and the production of novel analogs with enhanced activities.

This technical guide serves as a foundational resource for researchers and drug development professionals, highlighting the current state of knowledge and outlining a clear path for future investigations into these intriguing sesquiterpenoid lactones.

References

Preliminary Biological Activity Screening of 3-Epichromolaenide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Epichromolaenide, a sesquiterpene lactone isolated from Chromolaena glaberrima, belongs to a genus of plants renowned for a diverse array of bioactive secondary metabolites. While direct pharmacological data on this compound is not yet available, the extensive research on the Chromolaena genus, particularly Chromolaena odorata, provides a strong rationale for investigating its therapeutic potential. This guide outlines a comprehensive preliminary biological activity screening plan for this compound, focusing on the most probable areas of activity based on existing literature for related compounds. This document provides detailed experimental protocols, data presentation templates, and visual workflows to facilitate a structured and efficient preliminary investigation into the bioactivity of this novel compound.

Introduction

The genus Chromolaena, a member of the Asteraceae family, is a rich source of phytochemicals with demonstrated medicinal properties.[1][2] Various species within this genus are traditionally used to treat a range of ailments including wounds, infections, inflammation, and diabetes.[2][3] Phytochemical analyses of Chromolaena species have identified a wealth of secondary metabolites, including flavonoids, alkaloids, terpenoids, and phenolic compounds, which are believed to be responsible for their therapeutic effects.[4]

This compound is a sesquiterpene lactone that has been isolated from Chromolaena glaberrima. While this specific molecule has not been extensively studied, related compounds from the Chromolaena genus have exhibited a variety of biological activities. Therefore, a preliminary screening of this compound is warranted to elucidate its potential as a therapeutic agent. This guide proposes a panel of in vitro assays to assess its potential cytotoxic, antimicrobial, anti-inflammatory, and antioxidant activities.

Proposed Preliminary Biological Activity Screening

Based on the known activities of extracts and compounds from the Chromolaena genus, the following preliminary screening is recommended for this compound.

Cytotoxicity Screening

Many natural products from the Chromolaena genus have demonstrated cytotoxic effects against various cancer cell lines. A preliminary assessment of this compound's cytotoxicity is a crucial first step.

Cell LineHistologyThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
A549Lung CarcinomaData to be determinedPositive Control Data
MCF-7Breast AdenocarcinomaData to be determinedPositive Control Data
HeLaCervical AdenocarcinomaData to be determinedPositive Control Data
HEK293Normal Human Embryonic KidneyData to be determinedPositive Control Data
  • Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HeLa) and a normal cell line (e.g., HEK293) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052), and incubate at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity Screening

Extracts from Chromolaena species have shown broad-spectrum antimicrobial activity.

MicroorganismTypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureusGram-positiveData to be determinedPositive Control DataN/A
Escherichia coliGram-negativeData to be determinedPositive Control DataN/A
Candida albicansFungusData to be determinedN/APositive Control Data
  • Microorganism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans) in RPMI-1640 medium overnight at 37°C. Adjust the microbial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations (e.g., 256, 128, 64, 32, 16, 8, 4, 2 µg/mL).

  • Inoculation: Add 100 µL of the prepared microbial suspension to each well.

  • Controls: Include a positive control (a known antibiotic like Ciprofloxacin for bacteria and Fluconazole for fungi), a negative control (broth with DMSO), and a growth control (broth with microbial suspension only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Screening

Anti-inflammatory properties are a well-documented activity of compounds isolated from the Chromolaena genus.

Cell LineTreatmentNO Production (% of Control)This compound IC₅₀ (µM)
RAW 264.7LPS (1 µg/mL)100%N/A
RAW 264.7LPS + this compound (1 µM)Data to be determinedData to be determined
RAW 264.7LPS + this compound (10 µM)Data to be determined
RAW 264.7LPS + this compound (50 µM)Data to be determined
  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce inflammation and NO production. Include a negative control (cells only) and a positive control (cells with LPS).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reagent Assay: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-treated control.

Visualization of Workflows and Pathways

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_screening Biological Activity Screening cluster_analysis Data Analysis Compound_Isolation Isolation of This compound from Chromolaena glaberrima Stock_Solution Preparation of Stock Solution (DMSO) Compound_Isolation->Stock_Solution Cytotoxicity_Assay Cytotoxicity Assay (MTT) Stock_Solution->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (Broth Microdilution) Stock_Solution->Antimicrobial_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (Griess Assay) Stock_Solution->Anti_inflammatory_Assay Cell_Culture_Prep Cell Line & Microorganism Culture and Preparation Cell_Culture_Prep->Cytotoxicity_Assay Cell_Culture_Prep->Antimicrobial_Assay Cell_Culture_Prep->Anti_inflammatory_Assay IC50_Calculation IC₅₀ Determination Cytotoxicity_Assay->IC50_Calculation MIC_Determination MIC Determination Antimicrobial_Assay->MIC_Determination NO_Inhibition_Analysis NO Inhibition Analysis Anti_inflammatory_Assay->NO_Inhibition_Analysis NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Epichromolaenide This compound (Hypothesized) Epichromolaenide->IKK Inhibits

References

A Comprehensive Review of Sesquiterpene Lactones from Chromolaena odorata: From Phytochemistry to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chromolaena odorata, a perennial shrub belonging to the Asteraceae family, is a plant of significant interest in the scientific community due to its rich phytochemical profile and diverse pharmacological activities. Among its various constituents, sesquiterpene lactones have emerged as a prominent class of bioactive compounds with promising therapeutic applications. This technical guide provides a comprehensive literature review of sesquiterpene lactones isolated from Chromolaena odorata, detailing their chemical structures, isolation methodologies, and biological activities, with a focus on their anti-inflammatory and cytotoxic properties.

Phytochemical Landscape: Sesquiterpene Lactones in Chromolaena odorata

Table 1: Sesquiterpene Lactones and Other Bioactive Compounds Identified in Chromolaena odorata

Compound ClassSpecific Compounds IdentifiedReference
Sesquiterpene Lactones Germacrene D, β-Copaen-4α-ol, Geijerene/Pregeijerene[1]
Flavonoids Quercetin, Sinensetin, Sakuranetin, Padmatin, Kaempferol, Salvagenin[2]
Alkaloids 7-angeloylretronecine, Rinderine[3]
Triterpenes/Steroids Poriferasterol, Stigmasterol, Acetyl oleanolic acid, Ursolic acid[3]
Phenolic Acids Odoratenin, Persicogenin, (Z)-p-coumaric acid[3]
Fatty Acids (S)-coriolic acid, Linoleamide
Other Terpenoids α-Pinene, β-Pinene, (E)-Caryophyllene

Note: This table represents a selection of compounds identified in the literature. The presence and concentration of these compounds can vary depending on geographical location, climate, and the part of the plant analyzed.

Experimental Protocols: Isolation and Characterization

The isolation and characterization of sesquiterpene lactones from Chromolaena odorata involve a series of meticulous experimental procedures. The following sections outline the typical methodologies employed.

Plant Material Collection and Extraction

Fresh or dried leaves, stems, or flowers of Chromolaena odorata are used for extraction. A common method involves maceration of the powdered plant material in a solvent such as ethanol (B145695) or methanol, sometimes in combination with dichloromethane. The mixture is typically allowed to stand for 24-72 hours with occasional shaking to ensure thorough extraction. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.

Chromatographic Separation and Purification

The crude extract, a complex mixture of various phytochemicals, is subjected to chromatographic techniques to isolate the sesquiterpene lactones.

  • Column Chromatography: This is a primary method for the initial fractionation of the crude extract. Silica gel is a commonly used stationary phase. A gradient elution system, starting with non-polar solvents like n-hexane and gradually increasing the polarity with solvents such as ethyl acetate (B1210297) and methanol, is employed to separate compounds based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC): TLC is used to monitor the separation process in column chromatography and to assess the purity of the isolated fractions.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of sesquiterpene lactones. Reversed-phase columns (e.g., C18) are frequently used with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are also used for the analysis of volatile components in essential oils from the plant.

Biological Activities and Signaling Pathways

Sesquiterpene lactones from Chromolaena odorata exhibit a range of biological activities, with anti-inflammatory and cytotoxic effects being the most extensively studied.

Anti-inflammatory Activity

The anti-inflammatory properties of compounds from Chromolaena odorata are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Studies have shown that certain compounds can inhibit the production of pro-inflammatory mediators. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) signaling pathways.

NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation. Sesquiterpene lactones can prevent the activation of NF-κB by inhibiting the degradation of its inhibitory protein, IκBα. This prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

The p38 MAPK pathway is another important signaling cascade in the inflammatory process. Inhibition of p38 MAPK phosphorylation by compounds from C. odorata further contributes to the suppression of the inflammatory response.

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_cell Macrophage cluster_inhibition Inhibition by C. odorata Sesquiterpene Lactones Stimulus LPS IKK IKK Stimulus->IKK activates p38 p38 MAPK Stimulus->p38 activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammation p38->Inflammation Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes activates transcription of Pro_inflammatory_Genes->Inflammation SL Sesquiterpene Lactones SL->IKK inhibits SL->p38 inhibits caption Anti-inflammatory signaling pathway inhibition.

Caption: Anti-inflammatory signaling pathway inhibition.

Cytotoxic Activity and Apoptosis Induction

Extracts and isolated compounds from Chromolaena odorata have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The primary mechanism of this cytotoxicity is the induction of apoptosis, or programmed cell death.

Studies have shown that treatment with C. odorata extracts leads to an increase in the population of apoptotic cells. This is often associated with the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, a decrease in the expression of the anti-apoptotic protein Bcl-2 has been observed. Furthermore, the activation of caspases, a family of proteases that execute the apoptotic process, is a common feature of sesquiterpene lactone-induced cell death.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_inhibition Induction by C. odorata Sesquiterpene Lactones Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion inhibits release of Bax Bax (Pro-apoptotic) Bax->Mitochondrion promotes release of Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis SL Sesquiterpene Lactones SL->Bcl2 downregulates caption Apoptosis induction signaling pathway.

Caption: Apoptosis induction signaling pathway.

Conclusion and Future Perspectives

Sesquiterpene lactones from Chromolaena odorata represent a valuable source of bioactive compounds with significant potential for the development of new therapeutic agents. Their well-documented anti-inflammatory and cytotoxic activities, mediated through the modulation of key signaling pathways, make them attractive candidates for further investigation in drug discovery programs.

Future research should focus on the comprehensive phytochemical profiling of C. odorata from diverse geographical locations to identify novel sesquiterpene lactones and to quantify the yields of known compounds. More in-depth studies are required to elucidate the precise molecular targets of these compounds and to fully understand their structure-activity relationships. Furthermore, preclinical and clinical studies are warranted to evaluate the safety and efficacy of these promising natural products for the treatment of inflammatory diseases and cancer. The development of advanced analytical and isolation techniques will be crucial in advancing our understanding and utilization of the therapeutic potential of sesquiterpene lactones from this remarkable plant.

References

In Silico Prediction of 3-Epichromolaenide Bioactivities: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivities of 3-Epichromolaenide, a sesquiterpenoid lactone isolated from Chromolaena glaberrima. In the absence of extensive experimental data for this specific molecule, this document outlines a systematic, computer-aided approach to hypothesize its potential therapeutic applications and pharmacokinetic profile. This guide details methodologies for molecular docking simulations, prediction of pharmacological activities, and the evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. All quantitative data, presented for illustrative purposes, are summarized in structured tables. Detailed computational protocols and logical workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

This compound is a natural product belonging to the sesquiterpenoid lactone class, a group of compounds renowned for a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3] Many of these effects are attributed to the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[2][3] Computational, or in silico, methods provide a rapid and cost-effective means to predict the biological activities of novel compounds like this compound, thereby prioritizing and guiding subsequent in vitro and in vivo experimental validation.

This whitepaper presents a hypothetical but methodologically rigorous in silico evaluation of this compound.

A Proposed In Silico Workflow for Bioactivity Prediction

The computational analysis of a novel compound follows a structured workflow, progressing from broad activity predictions to specific molecular interactions and pharmacokinetic profiling. This multi-step process allows for the construction of a comprehensive bioactivity profile.

G cluster_0 Data Acquisition & Preparation cluster_1 Bioactivity & Target Prediction cluster_2 Pharmacokinetic & Toxicity Prediction cluster_3 Analysis & Hypothesis Generation A Obtain this compound Structure (SMILES/SDF) B Energy Minimization (3D Conformation) A->B C Pharmacological Activity Prediction (e.g., PASS Server) B->C E Molecular Docking Simulation (e.g., AutoDock Vina) B->E F ADMET Prediction (e.g., ADMETlab 3.0) B->F D Identification of Potential Protein Targets C->D D->E G Analysis of Docking Results (Binding Affinity, Interactions) E->G I Hypothesis on Mechanism of Action (e.g., Pathway Modulation) G->I H Analysis of ADMET Profile J Prioritization for Experimental Validation H->J I->J

Figure 1: In Silico Bioactivity Prediction Workflow

Pharmacological Activity Prediction

The initial step involves predicting the spectrum of biological activities based on the chemical structure of this compound. Online servers like PASS (Prediction of Activity Spectra for Substances) utilize structure-activity relationship models derived from vast databases of known bioactive compounds.

Experimental Protocol: Activity Spectrum Prediction
  • Input: The 2D structure of this compound is submitted, typically in SMILES or SDF format.

  • Prediction: The server compares the structure against its database and calculates probabilities for various biological activities.

  • Interpretation: Results are provided as a list of potential activities with corresponding probabilities, Pa (probability to be active) and Pi (probability to be inactive). Activities with Pa > Pi are considered possible.

Hypothetical Data Presentation

The following table summarizes the hypothetical pharmacological activities predicted for this compound, consistent with the known activities of sesquiterpenoid lactones.

Predicted Biological ActivityPaPiPlausibility
Anti-inflammatory0.8150.012High
Antineoplastic0.7530.025High
NF-kappaB Inhibitor0.7110.031High
Cyclooxygenase-2 Inhibitor0.6890.045Probable
Antibacterial0.6540.052Probable
Apoptosis Agonist0.6220.068Probable
Hepatoprotective0.5980.081Possible

Table 1: Hypothetical Predicted Biological Activities for this compound.

Molecular Docking Simulation

Based on the predicted anti-inflammatory activity, key proteins in the inflammation pathway, such as Cyclooxygenase-2 (COX-2) and the NF-κB p65 subunit, are selected as potential targets. Molecular docking predicts the preferred binding orientation and affinity of a ligand to a protein.

G cluster_0 Docking Execution cluster_1 Results Analysis P Target Protein Preparation (e.g., PDB ID: 5IKR for COX-2) - Remove water & ligands - Add polar hydrogens - Save as .pdbqt G Define Grid Box (Active Site Coordinates) P->G L Ligand Preparation (this compound) - Generate 3D structure - Energy minimization - Define rotatable bonds - Save as .pdbqt V Run Docking Simulation (AutoDock Vina) L->V G->V A Analyze Binding Affinity (kcal/mol) V->A B Visualize Binding Poses (UCSF Chimera, PyMOL) V->B C Identify Key Interacting Residues (Hydrogen bonds, hydrophobic interactions) A->C B->C

Figure 2: Molecular Docking Experimental Workflow
Experimental Protocol: Molecular Docking with AutoDock Vina

  • Target Preparation:

    • The 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) is obtained from the Protein Data Bank.

    • Water molecules and co-crystallized ligands are removed using software like UCSF Chimera.

    • Polar hydrogens and Gasteiger charges are added. The prepared protein is saved in the PDBQT format.

  • Ligand Preparation:

    • A 3D structure of this compound is generated and its geometry is optimized.

    • Rotatable bonds are defined, and the structure is saved in the PDBQT format.

  • Docking Simulation:

    • A grid box is defined around the active site of the target protein.

    • AutoDock Vina is executed to perform a conformational search, docking the ligand into the protein's active site and scoring the binding poses.

  • Results Analysis:

    • The output file provides binding affinity scores (in kcal/mol) for the top binding poses. Lower (more negative) values indicate stronger binding.

    • The best-scoring pose is visualized to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in the active site.

Hypothetical Data Presentation
Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
COX-2 5IKR-9.8ARG-120, TYR-355, SER-530, VAL-523
NF-κB p65 1VKX-8.5LYS-122, LYS-123, GLN-221, ARG-33
Bcl-2 4LVT-8.1ARG-146, TYR-108, ASP-111, PHE-104

Table 2: Hypothetical Molecular Docking Results for this compound.

Signaling Pathway Analysis

The potent anti-inflammatory activity of many sesquiterpenoid lactones is mediated through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory gene expression. A plausible mechanism for this compound is the inhibition of a key component in this cascade, such as IκB kinase (IKK), preventing the release and nuclear translocation of the active NF-κB dimer.

G Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates Inhibitor This compound Inhibitor->IKK Inhibits NFkB_inactive p50/p65-IκBα (Inactive NF-κB) IkB->NFkB_inactive Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates Proteins Inflammatory Proteins (COX-2, iNOS, Cytokines) Transcription->Proteins Leads to

Figure 3: Proposed Modulation of the NF-κB Signaling Pathway

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical for evaluating its drug-likeness and potential for clinical success.

G cluster_0 ADMET Prediction Server (e.g., ADMETlab 3.0) Input Input Molecule (this compound SMILES) A Absorption (HIA, Caco-2) Input->A D Distribution (BBB, PPB) Input->D M Metabolism (CYP Inhibition/Substrate) Input->M E Excretion (Clearance) Input->E T Toxicity (hERG, AMES, DILI) Input->T Output Comprehensive ADMET Profile (Quantitative & Qualitative Data) A->Output D->Output M->Output E->Output T->Output

Figure 4: ADMET Prediction Workflow
Experimental Protocol: ADMET Prediction

  • Platform Selection: Utilize a web-based prediction tool such as ADMETlab 3.0 or similar platforms.

  • Submission: Input the canonical SMILES string for this compound.

  • Calculation: The platform employs a variety of QSAR and machine learning models to calculate dozens of physicochemical and pharmacokinetic parameters.

  • Data Compilation: The results are compiled into a comprehensive profile, often with qualitative classifications (e.g., high, low, positive, negative) and quantitative values.

Hypothetical Data Presentation
CategoryParameterPredicted ValueInterpretation
Physicochemical Molecular Weight404.45 g/mol Within Lipinski's rule of five (<500)
LogP2.85Good balance of hydrophilicity/lipophilicity
Water Solubility-3.5 (log mol/L)Moderately soluble
Absorption HIA (Human Intestinal Absorption)+ (Good)Likely well-absorbed from the gut
Caco-2 PermeabilityHighHigh potential for passive diffusion across membranes
Distribution BBB (Blood-Brain Barrier)- (Non-penetrant)Unlikely to cause central nervous system side effects
PPB (Plasma Protein Binding)>90%High binding to plasma proteins, may affect free drug concentration
Metabolism CYP2D6 InhibitorNon-inhibitorLow risk of drug-drug interactions via this isoform
CYP3A4 SubstrateYesLikely metabolized by the major drug-metabolizing enzyme
Toxicity hERG InhibitionNon-inhibitorLow risk of cardiotoxicity
AMES MutagenicityNon-mutagenicLow risk of being a carcinogen
DILI (Drug-Induced Liver Injury)Low RiskLow probability of causing liver damage

Table 3: Hypothetical ADMET Profile of this compound.

Conclusion

This in silico investigation provides a hypothetical but plausible framework for the bioactivity of this compound. The predictive models suggest that this natural product may possess significant anti-inflammatory and antineoplastic properties, potentially through the inhibition of targets like COX-2 and the modulation of the NF-κB signaling pathway. The predicted ADMET profile appears favorable, indicating good absorption and a low risk of major toxicities.

It is crucial to emphasize that these are computational predictions and require rigorous experimental validation. Future research should focus on in vitro assays to confirm the predicted biological activities and to elucidate the precise mechanism of action. The findings presented in this guide serve as a valuable roadmap for prioritizing and designing these future experimental studies.

References

The Taxonomy and Chemotaxonomy of 3-Epichromolaenide Producing Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Epichromolaenide, a sesquiterpene lactone of the germacranolide type, represents a class of secondary metabolites with significant potential for pharmacological investigation. This technical guide provides a comprehensive overview of the taxonomy and chemotaxonomy of the known plant sources of this compound. It details the chemical classification of this compound, explores the biosynthetic pathways leading to its formation, and presents methodologies for its isolation, quantification, and structural elucidation. This document is intended to serve as a foundational resource for researchers in natural product chemistry, drug discovery, and related fields who are interested in the scientific exploration of this compound and its producing organisms.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid lactone. Sesquiterpene lactones are a diverse group of C15 terpenoids characterized by a lactone ring and are particularly abundant in the Asteraceae family[1]. These compounds are known for a wide range of biological activities, which makes them of great interest to the pharmaceutical industry.

Taxonomy of this compound Producing Plants

Currently, the primary documented source of this compound is Chromolaena glaberrima. The taxonomic classification of this plant is as follows:

  • Kingdom : Plantae

  • Phylum : Tracheophyta

  • Class : Magnoliopsida

  • Order : Asterales

  • Family : Asteraceae

  • Tribe : Eupatorieae

  • Genus : Chromolaena

  • Species : Chromolaena glaberrima (DC.) R.M.King & H.Rob.

The genus Chromolaena, and the broader Eupatorieae tribe, are well-known for producing a rich diversity of sesquiterpene lactones and other terpenoids. Further phytochemical screening of other species within the Chromolaena genus and related genera within the Eupatorieae tribe may reveal additional sources of this compound.

Chemotaxonomy

The presence of specific sesquiterpene lactones serves as a valuable chemotaxonomic marker within the Asteraceae family. The type of sesquiterpene lactone skeleton (e.g., germacranolide, guaianolide, eudesmanolide) and the specific substitutions on that skeleton can provide insights into the phylogenetic relationships between species and genera. The occurrence of this compound, a germacranolide, in Chromolaena glaberrima is consistent with the general phytochemical profile of the Eupatorieae tribe, which is known for producing these types of compounds. Further investigation into the distribution of this compound and its structural analogs across a wider range of Chromolaena species could provide a more refined chemotaxonomic understanding of this genus.

Quantitative Data

At present, there is a lack of published quantitative data specifically detailing the yield of this compound from Chromolaena glaberrima or other plant sources. The concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, season of collection, and the specific plant part analyzed. The development of validated analytical methods for the quantification of this compound is a crucial step for future research and potential commercial applications. The table below is provided as a template for future quantitative studies.

Plant SpeciesPlant PartCompoundYield (mg/g dry weight)Method of QuantificationReference
Chromolaena glaberrimaAerial PartsThis compoundData not availableHPLC-DADTBD
LeavesThis compoundData not availableLC-MS/MSTBD
FlowersThis compoundData not available¹H-NMR SpectroscopyTBD

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from the aerial parts of Chromolaena glaberrima, based on common methodologies for sesquiterpene lactone extraction.

5.1.1. Extraction

  • Sample Preparation: Air-dry the aerial parts of Chromolaena glaberrima at room temperature in a well-ventilated area, protected from direct sunlight. Once fully dried, grind the plant material into a fine powder.

  • Maceration: Macerate the powdered plant material with methanol (B129727) (MeOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature, with occasional agitation.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the maceration process twice more with fresh solvent. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

5.1.2. Solvent Partitioning

  • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v) and partition successively with n-hexane, dichloromethane (B109758) (CH₂Cl₂), and ethyl acetate (B1210297) (EtOAc).

  • Concentrate each fraction under reduced pressure. The sesquiterpene lactones are expected to be concentrated in the dichloromethane and ethyl acetate fractions.

5.1.3. Chromatographic Purification

  • Column Chromatography: Subject the dichloromethane or ethyl acetate fraction to column chromatography on silica (B1680970) gel. Elute the column with a gradient of n-hexane and ethyl acetate of increasing polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.

  • Preparative TLC/HPLC: Pool fractions containing compounds with similar TLC profiles and further purify by preparative TLC or High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.

Structure Elucidation

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition using High-Resolution Mass Spectrometry (HR-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: To determine the proton chemical shifts, coupling constants, and multiplicity.

    • ¹³C-NMR and DEPT: To determine the number and types of carbon atoms.

    • 2D-NMR (COSY, HSQC, HMBC): To establish the connectivity of protons and carbons and to assign the complete structure.

    • NOESY: To determine the relative stereochemistry of the molecule.

Quantification of this compound

A validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method can be used for the quantification of this compound in plant extracts.

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Extract a known weight of the dried, powdered plant material with methanol using ultrasonication. Filter the extract and dilute to a known volume.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode-array detector set at the wavelength of maximum absorbance for this compound.

    • Injection Volume: 20 µL.

  • Calibration and Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration of this compound in the plant extract by comparing its peak area to the calibration curve.

Biosynthesis of this compound

This compound, as a germacranolide, is synthesized via the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathway, which provide the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The biosynthesis of the sesquiterpene backbone and its subsequent modifications are outlined below.

sesquiterpene_biosynthesis IPP Isopentenyl Pyrophosphate (IPP) inv1 IPP->inv1 DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->inv1 FPP Farnesyl Pyrophosphate (FPP) GermacreneA Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) (Terpene Synthase) GermacreneA_acid Germacrene A Acid GermacreneA->GermacreneA_acid Germacrene A Oxidase (GAO) (Cytochrome P450) Costunolide (B1669451) Costunolide GermacreneA_acid->Costunolide Costunolide Synthase (COS) (Cytochrome P450) inv2 Costunolide->inv2 Epichromolaenide This compound inv1->FPP Farnesyl Pyrophosphate Synthase inv2->Epichromolaenide Further Modifications (e.g., Hydroxylation, Epoxidation) (Cytochrome P450s)

Biosynthesis of this compound.

The formation of the germacranolide skeleton begins with the cyclization of farnesyl pyrophosphate (FPP) to germacrene A, a reaction catalyzed by germacrene A synthase (GAS). Subsequent oxidations at the C12 methyl group, catalyzed by a cytochrome P450 enzyme known as germacrene A oxidase (GAO), lead to the formation of germacrene A acid. The crucial lactone ring is then formed through hydroxylation at the C6 position followed by cyclization, a reaction mediated by another cytochrome P450, costunolide synthase (COS), to yield costunolide. The conversion of costunolide to this compound involves further stereospecific enzymatic modifications, likely including epoxidation and hydroxylation, which are also presumed to be catalyzed by specific cytochrome P450 enzymes.

experimental_workflow PlantMaterial Dried, Powdered Chromolaena glaberrima Extraction Methanol Extraction PlantMaterial->Extraction Partitioning Solvent Partitioning (n-Hexane, CH₂Cl₂, EtOAc) Extraction->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom CH₂Cl₂ / EtOAc Fractions Purification Preparative TLC/HPLC ColumnChrom->Purification PureCompound Pure this compound Purification->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation Quantification Quantification (HPLC-DAD) PureCompound->Quantification Standard for Calibration

Experimental workflow for isolation and analysis.

Conclusion

This technical guide has synthesized the available information on the taxonomy and chemotaxonomy of this compound producing plants, with a focus on Chromolaena glaberrima. While the foundational knowledge of its chemical class, biosynthetic origins, and general methodologies for its study are established, there remain significant opportunities for further research. Specifically, the comprehensive screening of related plant species, quantification of this compound in various plant tissues, and the elucidation of the specific enzymatic steps in its biosynthesis are key areas for future investigation. The protocols and information provided herein aim to facilitate and guide these future research endeavors, ultimately contributing to a more complete understanding of this promising natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 3-Epichromolaenide from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of 3-Epichromolaenide, a sesquiterpene lactone found in various plant species, most notably Chromolaena odorata. The following sections outline common extraction methodologies, purification strategies, and comparative data on crude extract yields.

Introduction

This compound is a bioactive sesquiterpene lactone that has garnered interest for its potential pharmacological activities. Effective extraction and isolation from its primary plant source, Chromolaena odorata (commonly known as Siam weed), are crucial first steps in research and development. This document details several established methods for obtaining crude extracts rich in this compound and subsequent purification steps. While specific yield and purity of this compound are highly dependent on the plant material and the precise experimental conditions, the protocols provided herein offer a robust starting point for its isolation.

Data Presentation: Comparison of Crude Extract Yields

The efficiency of different extraction methods can be initially evaluated by the total yield of the crude extract. The following table summarizes findings on crude extract yields from Chromolaena odorata leaves using various techniques. It is important to note that these values represent the total extractable matter and not the specific yield of this compound.

Extraction MethodPlant MaterialSolventExtraction TimeTemperatureCrude Extract Yield (%)Reference
Soxhlet Extraction Chromolaena odorata leavesEthanol12 hoursBoiling point of solvent21.60[1]
Maceration Chromolaena odorata leavesEthanol120 hoursRoom Temperature18.10[1]
Maceration Chromolaena odorata leaves96% Ethanol72 hoursRoom TemperatureNot Specified[2]
Maceration Chromolaena odorata leavesMethanol24 hoursRoom Temperature10.00[3]
Maceration Chromolaena odorata leavesDichloromethane24 hoursRoom Temperature6.77[3]
Maceration Chromolaena odorata leavesEthyl Acetate (B1210297)24 hoursRoom Temperature7.33

Experimental Protocols

Plant Material Preparation

Proper preparation of the plant material is a critical step for efficient extraction.

  • Collection: Fresh leaves of Chromolaena odorata should be collected and authenticated.

  • Washing: Thoroughly wash the leaves 2-3 times with running tap water, followed by a rinse with sterile water to remove any debris and surface contaminants.

  • Drying: The leaves should be shade-dried or air-dried at room temperature for several days until they are brittle. This prevents the degradation of thermolabile compounds.

  • Grinding: The dried leaves are then ground into a fine powder using a mechanical grinder to increase the surface area for solvent penetration.

Extraction Methodologies

The choice of extraction method depends on the scale of the extraction, available equipment, and the desired efficiency.

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent.

  • Materials:

    • Powdered Chromolaena odorata leaves

    • Solvent (e.g., 96% Ethanol or Methanol)

    • Airtight container (e.g., large glass jar)

    • Shaker (optional)

    • Filter paper (Whatman No. 1)

    • Rotary evaporator

  • Procedure:

    • Weigh the desired amount of powdered plant material.

    • Place the powder in the airtight container.

    • Add the solvent at a solid-to-solvent ratio of 1:10 (w/v).

    • Seal the container and keep it at room temperature for 72 hours. Agitate the mixture periodically using a shaker or by manual swirling to enhance extraction.

    • After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • The residue can be re-extracted 2-3 times with fresh solvent to maximize yield.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.

Soxhlet extraction is a continuous extraction method that can provide a higher yield of extract in a shorter time compared to maceration.

  • Materials:

    • Powdered Chromolaena odorata leaves

    • Solvent (e.g., Ethanol)

    • Soxhlet apparatus (thimble, extraction chamber, condenser, round-bottom flask)

    • Heating mantle

    • Cellulose (B213188) thimble

    • Rotary evaporator

  • Procedure:

    • Accurately weigh the powdered plant material (e.g., 25 g) and place it inside a cellulose thimble.

    • Place the thimble in the extraction chamber of the Soxhlet apparatus.

    • Fill the round-bottom flask with the extraction solvent (e.g., 150 mL of methanol).

    • Assemble the Soxhlet apparatus and place the flask on a heating mantle.

    • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back onto the plant material in the thimble.

    • Continue the extraction for approximately 12-48 hours, or until the solvent in the siphon tube becomes colorless.

    • Once the extraction is complete, cool the apparatus and collect the extract from the round-bottom flask.

    • Concentrate the extract using a rotary evaporator to obtain the crude extract.

Purification of this compound

The crude extract contains a complex mixture of phytochemicals. Chromatographic techniques are necessary to isolate this compound.

TLC is used to identify the presence of the target compound in different fractions and to determine the appropriate solvent system for column chromatography.

  • Materials:

    • TLC plates (silica gel 60 F254)

    • Crude extract

    • Developing solvent system (e.g., ethyl acetate:hexane, 5:5 v/v)

    • TLC developing tank

    • UV lamp (254 nm and 366 nm)

    • Visualizing reagent (e.g., p-anisaldehyde spray)

  • Procedure:

    • Dissolve a small amount of the crude extract in a suitable solvent (e.g., methanol).

    • Spot the dissolved extract onto the baseline of a TLC plate.

    • Place the plate in a developing tank saturated with the mobile phase.

    • Allow the solvent to ascend the plate until it is near the top.

    • Remove the plate, mark the solvent front, and let it air dry.

    • Visualize the spots under a UV lamp and/or by spraying with a visualizing reagent followed by gentle heating. The Rf value of the spot corresponding to this compound can be compared with a standard if available.

Column chromatography is employed for the preparative separation of the compounds present in the crude extract.

  • Materials:

    • Glass column

    • Silica (B1680970) gel (60-120 mesh)

    • Crude extract

    • Eluting solvents (e.g., a gradient of ethyl acetate in hexane)

    • Collection tubes

    • TLC equipment for fraction analysis

  • Procedure:

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% hexane).

    • Pour the slurry into the column and allow it to pack uniformly without any air bubbles.

    • Adsorb the crude extract onto a small amount of silica gel and load it carefully onto the top of the packed column.

    • Begin eluting the column with the solvent system, starting with the least polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding more of the polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

    • Collect the eluate in fractions of a fixed volume.

    • Monitor the composition of each fraction using TLC.

    • Combine the fractions that show a pure spot corresponding to this compound.

    • Evaporate the solvent from the combined fractions to obtain the purified compound.

Visualizations

Extraction_Workflow PlantMaterial Plant Material (Chromolaena odorata leaves) Preparation Preparation: - Washing - Drying - Grinding PlantMaterial->Preparation Extraction Extraction Preparation->Extraction Maceration Maceration Extraction->Maceration Method 1 Soxhlet Soxhlet Extraction Extraction->Soxhlet Method 2 Filtration Filtration / Collection Maceration->Filtration Soxhlet->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract

Caption: General workflow for the extraction of crude extract from Chromolaena odorata.

Purification_Workflow CrudeExtract Crude Extract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography GradientElution Gradient Elution (e.g., Hexane:Ethyl Acetate) ColumnChromatography->GradientElution FractionCollection Fraction Collection GradientElution->FractionCollection TLCAnalysis TLC Analysis of Fractions FractionCollection->TLCAnalysis Pooling Pooling of Pure Fractions TLCAnalysis->Pooling Identify pure fractions SolventEvaporation Solvent Evaporation Pooling->SolventEvaporation PureCompound Purified this compound SolventEvaporation->PureCompound

References

Application Note and Protocol: Chromatographic Purification of 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide is a sesquiterpenoid natural product that has been isolated from plants of the Chromolaena genus, notably Chromolaena glaberrima. Sesquiterpenoids are a class of secondary metabolites known for their diverse and potent biological activities, making them of significant interest in pharmacology and drug development. The purification of this compound from crude plant extracts is a critical step for its structural elucidation, pharmacological screening, and development as a potential therapeutic agent. This document provides a detailed protocol for the chromatographic purification of this compound, employing a combination of column chromatography and High-Performance Liquid Chromatography (HPLC) for optimal purity.

Principle

The purification strategy is based on the differential partitioning and adsorption properties of this compound compared to other phytochemicals present in the crude extract. A multi-step chromatographic approach is employed, starting with a broader separation by column chromatography followed by a high-resolution purification using HPLC. The selection of stationary and mobile phases is guided by the polarity of the target compound.

Experimental Protocols

Plant Material Extraction
  • Preparation of Plant Material : Air-dry the aerial parts (leaves and stems) of Chromolaena glaberrima at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the plant material into a coarse powder.

  • Extraction :

    • Macerate the powdered plant material (e.g., 1 kg) in methanol (B129727) (e.g., 5 L) at room temperature for 48 hours with occasional agitation.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh methanol.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

Liquid-Liquid Partitioning
  • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

  • Perform successive partitioning with n-hexane to remove non-polar constituents like fats and waxes.

  • Subsequently, partition the aqueous methanol phase with dichloromethane (B109758) or ethyl acetate (B1210297) to extract compounds of medium polarity, including sesquiterpenoids.

  • Concentrate the dichloromethane/ethyl acetate fraction to dryness to yield the enriched sesquiterpenoid fraction.

Column Chromatography (CC)
  • Column Preparation :

    • Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica (B1680970) gel 60 (70-230 mesh) as the stationary phase, using a slurry packing method with n-hexane.

  • Sample Loading :

    • Adsorb the dried sesquiterpenoid fraction onto a small amount of silica gel.

    • Carefully load the adsorbed sample onto the top of the prepared column.

  • Elution :

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions of a consistent volume (e.g., 250 mL).

  • Fraction Analysis :

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) on silica gel plates, using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 or 1:1 v/v).

    • Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

    • Combine fractions with similar TLC profiles that show the presence of the target compound.

High-Performance Liquid Chromatography (HPLC) Purification
  • Sample Preparation : Dissolve the semi-purified fraction containing this compound in the HPLC mobile phase.

  • HPLC System : Utilize a preparative or semi-preparative HPLC system equipped with a UV detector.

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column is typically suitable.

    • Mobile Phase : A gradient of water (A) and acetonitrile (B52724) or methanol (B).

    • Detection : Monitor the elution profile at a wavelength where the compound absorbs, typically around 210-220 nm for sesquiterpenoids lacking extensive chromophores.

  • Fraction Collection : Collect the peak corresponding to this compound based on its retention time.

  • Purity Confirmation : Analyze the collected fraction using analytical HPLC to confirm its purity.

  • Structure Elucidation : Confirm the identity of the purified compound as this compound using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Data Presentation

The following table summarizes representative quantitative parameters for the chromatographic purification of this compound. These values are illustrative and may require optimization based on the specific laboratory setup and the composition of the plant extract.

ParameterColumn ChromatographyHPLC
Stationary Phase Silica Gel 60 (70-230 mesh)Reversed-Phase C18 (e.g., 10 µm)
Column Dimensions 5 cm i.d. x 60 cm length21.2 mm i.d. x 250 mm length
Mobile Phase n-Hexane:Ethyl Acetate (Gradient)Water (A) and Acetonitrile (B) (Gradient)
Gradient Profile 100:0 to 0:100 (v/v) stepwise30% B to 70% B over 40 min
Flow Rate Gravity-dependent or ~20 mL/min~15 mL/min
Detection TLC with UV (254 nm) & stainingUV at 215 nm
Fraction Size 250 mLPeak-based collection
Typical Yield Variable (mg range from kg of plant)>95% purity

Mandatory Visualization

experimental_workflow plant_material Dried & Powdered Chromolaena glaberrima extraction Methanol Extraction (Maceration) plant_material->extraction Crude Extract partitioning Liquid-Liquid Partitioning (Hexane, Dichloromethane/EtOAc) extraction->partitioning Enriched Fraction cc Silica Gel Column Chromatography (n-Hexane:EtOAc Gradient) partitioning->cc Semi-pure Fractions hplc Preparative HPLC (Reversed-Phase C18) cc->hplc Target Fractions analysis Purity & Structural Analysis (Analytical HPLC, NMR, MS) hplc->analysis Isolated Compound pure_compound Pure this compound analysis->pure_compound

Caption: Workflow for the purification of this compound.

Application Notes and Protocols: Semi-synthesis of 3-Epichromolaenide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthesis of 3-epichromolaenide (B593243) derivatives, including detailed experimental protocols and a summary of their potential biological activities. The information is intended to guide researchers in the development of novel therapeutic agents based on the sesquiterpene lactone scaffold.

Introduction

This compound is a germacranolide-type sesquiterpene lactone isolated from plants of the Chromolaena genus. Sesquiterpene lactones are a class of natural products known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The semi-synthesis of derivatives of naturally occurring sesquiterpene lactones is a key strategy for enhancing their therapeutic potential and exploring structure-activity relationships (SAR). This document outlines protocols for the chemical modification of this compound and the evaluation of the resulting derivatives.

Data Presentation

The following tables summarize quantitative data for hypothetical this compound derivatives, based on representative data for similar sesquiterpene lactones.

Table 1: Semi-synthetic Derivatives of this compound and Their Yields

Compound IDDerivative TypeReagents and ConditionsYield (%)
3-epi-D1 C1',C2'-Acetonide2,2-dimethoxypropane (B42991), acetone (B3395972), p-TsOH, rt, 24h85
3-epi-D2 C1'-Oxidized (alcohol)Eupatoriopicrin acetonide, SeO₂, dioxane/H₂O, reflux, 1h40
3-epi-D3 C1(10)-EpoxideEupatoriopicrin acetonide, m-CPBA, CH₂Cl₂, rt, 48h60
3-epi-D4 Michael Adduct (Cysteine)This compound, L-cysteine, PBS (pH 7.4), rt, 2h95
3-epi-D5 Michael Adduct (GSH)This compound, Glutathione, PBS (pH 7.4), rt, 2h92

Table 2: In Vitro Cytotoxicity of this compound Derivatives

Compound IDHeLa (IC₅₀, µM)P388 (IC₅₀, µM)L5178Y (IC₅₀, µM)
This compound 5.21.83.5
3-epi-D1 1.50.61.2
3-epi-D2 8.94.16.8
3-epi-D3 >10>10>10
3-epi-D4 7.83.25.1
3-epi-D5 9.54.97.3

Experimental Protocols

The following are detailed methodologies for key experiments related to the semi-synthesis and evaluation of this compound derivatives. These protocols are adapted from established methods for similar sesquiterpene lactones.

Protocol 1: Acetalization of the Ester Side Chain of this compound

This protocol describes the formation of an acetonide derivative, which can enhance cytotoxicity.

Materials:

  • This compound

  • Acetone (anhydrous)

  • 2,2-dimethoxypropane

  • p-Toluenesulfonic acid (p-TsOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (100 mg) in anhydrous acetone (10 mL).

  • Add 2,2-dimethoxypropane (1 mL) and a catalytic amount of p-TsOH (5 mg).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).

  • Extract the product with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of n-hexane/ethyl acetate).

  • Characterize the purified this compound acetonide (3-epi-D1) by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Synthesis of Michael Adducts

This protocol details the formation of Michael adducts with thiol-containing molecules, which can be used to study the mechanism of action.

Materials:

  • This compound

  • L-cysteine or Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol (B129727)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of this compound in methanol (10 mM).

  • Prepare stock solutions of L-cysteine or GSH in PBS (100 mM).

  • In a reaction vial, mix the this compound stock solution with the thiol stock solution to achieve final concentrations of 1 mM and 10 mM, respectively.

  • Incubate the reaction mixture at room temperature for 2 hours.

  • Monitor the formation of the adduct by reverse-phase HPLC.

  • Purify the Michael adducts (3-epi-D4, 3-epi-D5) using preparative HPLC.

  • Characterize the purified adducts by mass spectrometry (MS) to confirm the addition of the thiol molecule.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic activity of the synthesized derivatives against cancer cell lines.

Materials:

  • HeLa, P388, L5178Y cancer cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivatives in the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualizations

experimental_workflow cluster_synthesis Semi-synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation start This compound acetal Acetalization start->acetal michael Michael Addition start->michael oxid Oxidation start->oxid epox Epoxidation start->epox purify Column Chromatography / HPLC acetal->purify michael->purify oxid->purify epox->purify charac Spectroscopy (NMR, MS) purify->charac cyto Cytotoxicity Assay (MTT) charac->cyto pathway Signaling Pathway Analysis cyto->pathway

Caption: Experimental workflow for the semi-synthesis and evaluation of this compound derivatives.

nf_kappa_b_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK LPS LPS LPS->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Ub Ubiquitination IkB_P->Ub Proteasome Proteasome Ub->Proteasome Degradation Proteasome->NFkB Release DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes Transcription Inhibition This compound Derivatives Inhibit Inhibition->IKK Inhibition->NFkB_nuc

Caption: The NF-κB signaling pathway, a potential target for this compound derivatives.

Application Notes and Protocols for the Quantification of 3-Epichromolaenide in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide is a sesquiterpene lactone belonging to the germacrane (B1241064) class, predominantly isolated from Chromolaena odorata. This compound, along with its isomers and related structures, has garnered interest for its potential biological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The HPLC-UV method offers a robust and widely accessible approach for routine analysis, while the LC-MS/MS method provides superior sensitivity and selectivity, which is ideal for trace-level detection and analysis in complex biological matrices.

The following sections detail the necessary steps for sample preparation, chromatographic separation, and data analysis. While these protocols are based on established methods for the analysis of sesquiterpene lactones, it is imperative that the methods are fully validated in the end-user's laboratory to ensure compliance with regulatory standards. An analytical standard for this compound is commercially available and essential for accurate quantification.[1]

I. Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a generalized method for the quantification of this compound using reverse-phase HPLC with UV detection. Optimization of the mobile phase composition and gradient may be required to achieve the best separation from other co-eluting compounds in the extract.

Experimental Protocol

1. Sample Preparation (Extraction)

  • 1.1. Plant Material: Use dried and finely powdered leaves of Chromolaena odorata.

  • 1.2. Extraction Solvent: Methanol (B129727) or ethanol (B145695) are suitable solvents for the extraction of sesquiterpene lactones.

  • 1.3. Extraction Procedure:

    • Accurately weigh 1.0 g of the powdered plant material into a flask.

    • Add 20 mL of the extraction solvent.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL) to create a stock solution.

    • Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC injection.

2. HPLC-UV Instrumentation and Conditions

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210-230 nm (based on the UV absorbance maxima of the lactone chromophore).

  • Injection Volume: 10 µL

3. Preparation of Standard Solutions and Calibration Curve

  • 3.1. Standard Stock Solution: Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

  • 3.2. Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover a concentration range of approximately 1-100 µg/mL.

  • 3.3. Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.

4. Quantification

  • Inject the prepared sample extracts into the HPLC system.

  • Identify the peak corresponding to this compound by comparing the retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis plant_material Dried, Powdered C. odorata Leaves extraction Ultrasonic Extraction (Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation & Reconstitution centrifugation->evaporation filtration 0.45 µm Filtration evaporation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV Detection (210-230 nm) separation->detection quantification Quantification of This compound detection->quantification calibration Calibration Curve (Standard Solutions) calibration->quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample_source Plant Extract or Biological Fluid extraction_cleanup Extraction and/or SPE Cleanup sample_source->extraction_cleanup filtration 0.22 µm Filtration extraction_cleanup->filtration lc_injection LC Injection filtration->lc_injection uhplc_separation UPLC C18 Separation lc_injection->uhplc_separation ms_detection Tandem MS Detection (MRM Mode) uhplc_separation->ms_detection quantification_confirmation Quantification & Confirmation ms_detection->quantification_confirmation calibration_qc Calibration Curve & QC Samples calibration_qc->quantification_confirmation

References

Application Notes & Protocols for In Vitro Anti-inflammatory Assays of 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Epichromolaenide, a sesquiterpene lactone isolated from Chromolaena odorata, is investigated for its potential anti-inflammatory properties. This document provides detailed protocols for in vitro assays to characterize the anti-inflammatory effects of this compound, focusing on its ability to modulate key inflammatory mediators and signaling pathways in a cellular context. The provided methodologies are based on established assays used for evaluating anti-inflammatory compounds derived from Chromolaena odorata.

The inflammatory response, when uncontrolled, contributes to various chronic diseases. A key cellular player in inflammation is the macrophage, which, upon activation by stimuli like lipopolysaccharide (LPS), produces a cascade of pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] The production of these molecules is largely regulated by intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

These application notes will guide the user through the evaluation of this compound's effect on these critical inflammatory markers and pathways.

Data Presentation

The following tables summarize hypothetical quantitative data for the effect of this compound on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

TreatmentConcentration (µM)NO Production (% of LPS control)
Vehicle Control-5.2 ± 0.8
LPS (1 µg/mL)-100
This compound + LPS185.3 ± 4.1
This compound + LPS562.1 ± 3.5
This compound + LPS1041.7 ± 2.9
This compound + LPS2525.4 ± 2.2
Dexamethasone (Positive Control) + LPS1015.8 ± 1.9

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentConcentration (µM)TNF-α Production (pg/mL)IL-6 Production (pg/mL)
Vehicle Control-50 ± 835 ± 6
LPS (1 µg/mL)-2500 ± 1501800 ± 120
This compound + LPS12100 ± 1301650 ± 110
This compound + LPS51550 ± 1101200 ± 90
This compound + LPS10980 ± 75750 ± 60
This compound + LPS25620 ± 50480 ± 40
Dexamethasone (Positive Control) + LPS10450 ± 40320 ± 30

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

Prior to anti-inflammatory assays, it is crucial to determine the non-toxic concentration range of this compound.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for the quantification of TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Induce inflammation by adding 1 µg/mL of LPS and incubate for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

    • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This assay is used to determine the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cell_culture RAW 264.7 Cell Culture seeding Cell Seeding in Plates cell_culture->seeding pretreatment Pre-treatment with This compound seeding->pretreatment lps_stimulation LPS Stimulation pretreatment->lps_stimulation griess Nitric Oxide (NO) Assay lps_stimulation->griess elisa Cytokine (TNF-α, IL-6) ELISA lps_stimulation->elisa western Western Blot (NF-κB, MAPK) lps_stimulation->western

Experimental workflow for in vitro anti-inflammatory assays.

nf_kb_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active translocates cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_active->cytokines induces transcription nucleus Nucleus epichromolaenide This compound epichromolaenide->IKK inhibits

Inhibitory effect of this compound on the NF-κB signaling pathway.

mapk_pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p38 p38 TAK1->p38 ERK ERK TAK1->ERK JNK JNK TAK1->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 cytokines Pro-inflammatory Gene Expression AP1->cytokines epichromolaenide This compound epichromolaenide->TAK1 inhibits

Inhibitory effect of this compound on the MAPK signaling pathway.

References

Application Notes and Protocols for Antimicrobial Activity Testing of 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide (B593243) is a sesquiterpenoid lactone isolated from Chromolaena glaberrima. While the broader genus Chromolaena has been a subject of interest for its antimicrobial properties, specific quantitative data on the antimicrobial activity of purified this compound is not extensively documented in publicly available literature. These application notes provide a framework for researchers to systematically evaluate the antimicrobial efficacy of this compound against a panel of pathogenic and non-pathogenic microorganisms. The following protocols for broth microdilution and disk diffusion assays are foundational methods for determining the minimum inhibitory concentration (MIC) and susceptibility, respectively.

Data Presentation

Currently, there is a lack of specific quantitative data in peer-reviewed literature detailing the Minimum Inhibitory Concentrations (MICs) or zones of inhibition for this compound against various microbial strains. Researchers are encouraged to use the protocols below to generate this data. Once obtained, the data should be organized as suggested in the table below for clarity and comparative analysis.

Table 1: Antimicrobial Activity of this compound (Hypothetical Data)

Test MicroorganismStrain IDGram StainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureusATCC 29213Gram-positiveData to be determinedData to be determined
Escherichia coliATCC 25922Gram-negativeData to be determinedData to be determined
Pseudomonas aeruginosaATCC 27853Gram-negativeData to be determinedData to be determined
Candida albicansATCC 90028N/A (Fungus)Data to be determinedData to be determined
Bacillus subtilisATCC 6633Gram-positiveData to be determinedData to be determined

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Test microorganism cultures

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer

  • Incubator

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. This is typically done by suspending colonies from an overnight culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in the wells of a 96-well plate using the appropriate sterile broth.

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[][3]

Agar (B569324) Disk Diffusion Assay

This assay assesses the susceptibility of a microorganism to a particular antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.[1]

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Petri dishes with Mueller-Hinton Agar (MHA)

  • Test microorganism cultures

  • Sterile swabs

  • Incubator

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution assay.

  • Plate Inoculation: Uniformly streak the surface of the MHA plate with the microbial suspension using a sterile swab to create a lawn of bacteria.

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the this compound solution and allow them to dry. Place the disks onto the inoculated agar surface.

  • Controls: Use a disk with the solvent alone as a negative control and a disk with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis start Start compound This compound Stock Solution start->compound microorganism Microorganism Culture start->microorganism mic_assay Broth Microdilution Assay compound->mic_assay disk_assay Disk Diffusion Assay compound->disk_assay inoculum Standardized Inoculum microorganism->inoculum inoculum->mic_assay inoculum->disk_assay mic_result Determine MIC mic_assay->mic_result zone_result Measure Zone of Inhibition disk_assay->zone_result

Caption: Experimental workflow for antimicrobial activity testing.

signaling_pathway cluster_cell Microbial Cell cluster_outcome Outcome compound This compound membrane Cell Membrane Interaction compound->membrane protein_synthesis Inhibition of Protein Synthesis compound->protein_synthesis dna_replication Interference with DNA Replication compound->dna_replication growth_inhibition Inhibition of Growth membrane->growth_inhibition protein_synthesis->growth_inhibition dna_replication->growth_inhibition cell_death Cell Death growth_inhibition->cell_death

Caption: Hypothetical mechanisms of antimicrobial action.

References

Unlocking the Potential of Chromolaena Species: 3-Epichromolaenide as a Key Chemical Marker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The genus Chromolaena, a member of the Asteraceae family, encompasses a diverse group of flowering plants, with Chromolaena odorata being one of the most well-known and widespread species. These plants are recognized for their rich phytochemical profile, which contributes to their traditional medicinal uses and potential for modern drug development. Accurate identification and standardization of plant material are crucial for ensuring the safety and efficacy of herbal preparations and for facilitating drug discovery efforts. Chemical markers play a pivotal role in this process, serving as a tool for authentication, quality control, and chemotaxonomic classification. This document provides detailed application notes and protocols for the use of 3-Epichromolaenide, a germacrane (B1241064) sesquiterpene lactone, as a specific chemical marker for Chromolaena species, particularly Chromolaena glaberrima.

Application Notes

The Role of this compound in Quality Control and Research

This compound (CAS No. 89913-53-1; Molecular Formula: C₂₂H₂₈O₇) is a sesquiterpenoid that has been isolated from Chromolaena glaberrima[1]. Sesquiterpene lactones are a characteristic class of secondary metabolites in the Asteraceae family and are known for their wide range of biological activities. The unique structure of this compound makes it a promising candidate as a specific chemical marker for certain Chromolaena species.

Key Applications:

  • Authentication of Raw Materials: The presence and quantity of this compound can be used to verify the identity of Chromolaena glaberrima and distinguish it from other related species or potential adulterants.

  • Standardization of Herbal Extracts: For the development of phytopharmaceuticals, quantifying this compound allows for the standardization of extracts, ensuring consistent dosage and therapeutic effect.

  • Chemotaxonomic Studies: The distribution of this compound and other sesquiterpenoids within the Chromolaena genus can provide valuable insights into the chemotaxonomic relationships between different species.

  • Pharmacological Research: As a purified compound, this compound can be used in in-vitro and in-vivo studies to investigate its biological activities and potential therapeutic applications. While specific bioactivity for this compound is still under investigation, related sesquiterpenes from Chromolaena have shown antimicrobial and sedative properties[1][2].

Quantitative Data Summary

Currently, specific quantitative data on the concentration of this compound in various Chromolaena species is not widely available in the public domain. The table below is a template that can be populated as more research becomes available. For the purpose of these application notes, we will focus on a representative sesquiterpene from the closely related and well-studied Chromolaena odorata, Caryophyllene (B1175711) Oxide, to demonstrate the data presentation format.

Plant SpeciesPlant PartActive CompoundConcentration (% of Essential Oil)Analytical MethodReference
Chromolaena odorataLeavesCaryophyllene Oxide43.75%GC-MS[1]
Chromolaena odorataLeaves(E)-β-caryophyllene9.56–11.24%GC/MS[3]
Chromolaena odorataLeavesGermacrene D11.67–15.12%GC/MS
Chromolaena odorataLeavesα-pinene11.47–19.24%GC/MS
Chromolaena odorataChloroform-soluble fractionCopaene1.43%GC-MS
Chromolaena odorataChloroform-soluble fractionγ-Muurolene2.18%GC-MS

Experimental Protocols

Protocol 1: Extraction of Sesquiterpenes from Chromolaena Plant Material

This protocol describes a general method for the extraction of sesquiterpenes, including this compound, from the aerial parts of Chromolaena species.

Materials:

  • Dried and powdered aerial parts of Chromolaena sp.

  • Methanol (B129727) (analytical grade)

  • Hexane (B92381) (analytical grade)

  • Dichloromethane (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Rotary evaporator

  • Filter paper

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Maceration: Weigh 100 g of the dried, powdered plant material and place it in a large flask. Add 500 mL of methanol to the flask.

  • Extraction: Seal the flask and allow it to stand for 72 hours at room temperature with occasional shaking.

  • Filtration: Filter the mixture through filter paper to separate the extract from the plant residue.

  • Concentration: Concentrate the methanol extract using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

  • Solvent Partitioning (Optional, for fractionation):

    • Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

    • Perform successive extractions with solvents of increasing polarity: hexane, dichloromethane, and ethyl acetate.

    • Collect each solvent fraction separately and concentrate them using a rotary evaporator. The sesquiterpene fraction is expected to be enriched in the less polar fractions (hexane and dichloromethane).

Protocol 2: Quantification of Sesquiterpenes by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantitative analysis of sesquiterpenes like caryophyllene oxide, which can be adapted for this compound with an appropriate reference standard.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5MS)

  • Helium as carrier gas

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the crude extract or fraction.

    • Dissolve the sample in a suitable solvent (e.g., hexane or ethyl acetate) to a final concentration of 1 mg/mL.

    • If necessary, filter the sample through a 0.45 µm syringe filter.

  • GC-MS Conditions (Example for Caryophyllene Oxide Analysis):

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 220°C at a rate of 3°C/minute, and hold for 1 minute.

    • Carrier Gas Flow Rate: 1.0 mL/min (Helium)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Range: m/z 40-500

  • Identification: Identify the target compound (e.g., caryophyllene oxide) by comparing its retention time and mass spectrum with that of a pure standard.

  • Quantification:

    • Prepare a series of standard solutions of the pure marker compound at different concentrations.

    • Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the sample solution and determine the peak area of the marker compound.

    • Calculate the concentration of the marker in the sample using the calibration curve.

Visualizations

experimental_workflow plant_material Dried & Powdered Chromolaena sp. extraction Maceration with Methanol plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Methanol Extract concentration->crude_extract fractionation Solvent Partitioning (Hexane, DCM, EtOAc) crude_extract->fractionation sesquiterpene_fraction Sesquiterpene-Enriched Fraction fractionation->sesquiterpene_fraction analysis GC-MS Analysis sesquiterpene_fraction->analysis quantification Quantification of This compound analysis->quantification

Caption: Workflow for the extraction and quantification of this compound.

signaling_pathway cluster_cell Target Cell receptor Receptor (e.g., GPCR) g_protein G-Protein receptor->g_protein Activation enzyme Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->enzyme second_messenger Second Messenger (e.g., cAMP) enzyme->second_messenger Production protein_kinase Protein Kinase (e.g., PKA) second_messenger->protein_kinase Activation transcription_factor Transcription Factor (e.g., CREB) protein_kinase->transcription_factor Phosphorylation gene_expression Gene Expression (Anti-inflammatory/ Sedative Effects) transcription_factor->gene_expression Modulation sesquiterpene Sesquiterpene (e.g., this compound) sesquiterpene->receptor Binding

Caption: Postulated signaling pathway for sesquiterpene bioactivity.

Disclaimer: The signaling pathway depicted is a generalized representation based on the known mechanisms of some bioactive terpenes. The specific molecular targets and signaling cascades for this compound require further investigation.

References

Application Notes and Protocols: 3-Epichromolaenide in Natural Product Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epichromolaenide is a sesquiterpenoid natural product belonging to the germacranolide class. It has been isolated from Chromolaena glaberrima. Germacranolide sesquiterpenes are a diverse group of secondary metabolites known for their wide range of biological activities, which makes them attractive targets for natural product synthesis and drug discovery. While the direct application of this compound as a starting material or intermediate in the total synthesis of other natural products is not yet documented in scientific literature, its chemical structure presents several reactive sites that hold potential for synthetic derivatization and the development of novel bioactive compounds.

These application notes provide an overview of this compound, a hypothetical protocol for its isolation, its physicochemical properties, and a discussion of its potential applications in synthetic chemistry and drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its characterization and for planning synthetic transformations.

PropertyValue
Molecular Formula C₂₂H₂₈O₇
Molecular Weight 404.45 g/mol
CAS Number 89913-53-1
Appearance White to off-white powder
Chemical Class Sesquiterpenoid (Germacranolide)
Source Chromolaena glaberrima

Experimental Protocols

Protocol 1: Hypothetical Isolation and Purification of this compound from Chromolaena glaberrima

The following is a generalized protocol for the isolation of a germacranolide sesquiterpene like this compound from plant material. This protocol is based on common phytochemical extraction and purification techniques and should be optimized for specific laboratory conditions and the starting plant material.

1. Plant Material Collection and Preparation:

  • Collect fresh aerial parts of Chromolaena glaberrima.

  • Air-dry the plant material in the shade for 7-10 days until brittle.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material (1 kg) with methanol (B129727) (5 L) at room temperature for 72 hours with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanol extract.

3. Solvent-Solvent Partitioning:

  • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

  • Perform liquid-liquid partitioning successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • Concentrate each fraction using a rotary evaporator. The sesquiterpenoids are expected to be concentrated in the chloroform and ethyl acetate fractions.

4. Chromatographic Purification:

  • Subject the chloroform or ethyl acetate fraction to column chromatography on silica (B1680970) gel (60-120 mesh).

  • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).

  • Collect fractions of 20-30 mL and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualization reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Pool the fractions showing similar TLC profiles.

5. Final Purification:

  • Subject the pooled fractions containing the compound of interest to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water).

  • Isolate the pure this compound.

6. Structure Elucidation:

  • Confirm the structure of the isolated compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

G cluster_extraction Extraction & Partitioning cluster_purification Purification & Characterization plant_material Dried & Powdered Plant Material maceration Maceration (Methanol) plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Methanol Extract concentration->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning fractions Hexane, Chloroform, Ethyl Acetate Fractions partitioning->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography tlc TLC Monitoring column_chromatography->tlc pooled_fractions Pooled Fractions tlc->pooled_fractions prep_hplc Preparative HPLC pooled_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound spectroscopy Structure Elucidation (NMR, MS, IR) pure_compound->spectroscopy caption Workflow for Isolation of this compound.

Caption: Workflow for the Isolation and Characterization of this compound.

Potential Synthetic Applications and Future Directions

The germacranolide skeleton of this compound features several functional groups that can serve as handles for synthetic transformations. These include the α,β-unsaturated γ-lactone, ester groups, and a secondary alcohol.

1. Modification of the α,β-Unsaturated Lactone:

  • The Michael addition of various nucleophiles (e.g., thiols, amines) to the exocyclic double bond of the lactone is a common strategy to generate derivatives with potentially altered biological activities. This approach has been widely used for other germacranolides to enhance their cytotoxic or antimicrobial properties.

2. Hydrolysis and Re-esterification:

  • The ester side chains can be hydrolyzed to reveal the corresponding alcohols. These can then be re-esterified with a variety of carboxylic acids to create a library of new derivatives. This allows for the systematic exploration of the structure-activity relationship (SAR).

3. Oxidation and Reduction Reactions:

  • The secondary alcohol can be oxidized to a ketone, which can then undergo further reactions. Conversely, the ketone on the lactone ring could potentially be reduced.

4. Skeletal Rearrangements:

  • Germacranolides are known to undergo various rearrangements, such as Cope and transannular cyclizations, often under thermal or acidic conditions. These reactions can lead to the formation of other sesquiterpene skeletons like eudesmanolides or guaianolides, offering a pathway to structurally diverse compounds.

G img_node michael_addition Michael Addition (e.g., thiols, amines) img_node->michael_addition α,β-unsaturated lactone hydrolysis_esterification Hydrolysis & Re-esterification img_node->hydrolysis_esterification Ester groups oxidation_reduction Oxidation/Reduction img_node->oxidation_reduction Secondary alcohol rearrangement Skeletal Rearrangement img_node->rearrangement Germacranolide core caption Reactive Sites of this compound for Synthesis.

Caption: Potential Reactive Sites on the this compound Scaffold for Synthetic Modification.

Biological Activity and Drug Discovery Potential

While specific biological activity data for this compound is not extensively reported, other germacranolides have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and insecticidal activities. The α,β-unsaturated lactone moiety is often crucial for the biological activity of these compounds, as it can act as a Michael acceptor and covalently bind to biological macromolecules.

The potential of this compound and its synthetic derivatives in drug discovery warrants further investigation. Screening for various biological activities, including cytotoxicity against cancer cell lines, antimicrobial activity, and anti-inflammatory effects, could unveil its therapeutic potential.

Conclusion

This compound, a germacranolide sesquiterpene from Chromolaena glaberrima, represents a valuable natural product for further research. Although its direct use in the total synthesis of other natural products has not been reported, its chemical structure offers numerous possibilities for synthetic derivatization. The protocols and potential applications outlined in these notes are intended to provide a foundation for researchers and drug development professionals to explore the synthetic and biological potential of this intriguing natural product. Further studies are needed to isolate larger quantities of this compound, fully characterize its biological activity, and explore its utility as a scaffold for the development of new therapeutic agents.

Troubleshooting & Optimization

Overcoming challenges in the isolation of 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isolation of 3-Epichromolaenide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

A1: this compound is a sesquiterpenoid lactone, a class of naturally occurring chemical compounds. It has been isolated from plants of the Chromolaena genus, particularly Chromolaena glaberrima.[1] It is also known by its synonym, 3-Epihiyodorilactone B.[1]

Q2: What are the general steps involved in the isolation of this compound?

A2: The general workflow for isolating this compound, like other sesquiterpenoid lactones from plant material, involves:

  • Plant Material Collection and Preparation: Harvesting the appropriate plant parts (e.g., leaves, aerial parts), followed by drying and grinding to a fine powder.

  • Extraction: Utilizing a suitable solvent system to extract the crude mixture of secondary metabolites from the plant powder.

  • Purification: Employing various chromatographic techniques to separate the target compound, this compound, from the complex crude extract.

  • Characterization: Using spectroscopic methods to confirm the identity and purity of the isolated compound.

Q3: What type of solvents are best for the initial extraction of this compound?

A3: Based on protocols for similar sesquiterpenoid lactones from Chromolaena species, a range of organic solvents can be used. The choice depends on the desired selectivity and the extraction technique. Common solvents include methanol (B129727), ethanol, ethyl acetate (B1210297), and hexane, or mixtures thereof.[2] Methanol has been shown to be effective in extracting a broad range of phytochemicals from Chromolaena odorata.[2]

Q4: What are the key challenges in isolating this compound?

A4: The primary challenges include:

  • Low abundance: The concentration of this compound in the plant material may be low, requiring large amounts of starting material.

  • Complex mixtures: The crude extract contains a multitude of other structurally similar compounds, making purification difficult.

  • Compound stability: Sesquiterpenoid lactones can be sensitive to heat, light, and pH changes, potentially leading to degradation during the isolation process.

  • Co-eluting impurities: Structurally related compounds may have similar chromatographic behavior, leading to difficulties in achieving high purity.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low Yield of Crude Extract 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Improper plant material preparation (e.g., not finely ground).1. Experiment with a gradient of solvents from non-polar (e.g., hexane) to polar (e.g., methanol) to find the optimal system. 2. Increase the extraction time or employ methods like Soxhlet or ultrasound-assisted extraction, while monitoring for potential degradation of the target compound. 3. Ensure the plant material is ground to a fine, consistent powder to maximize surface area for solvent penetration.
Low Purity of Isolated this compound 1. Inadequate chromatographic separation. 2. Co-elution of structurally similar compounds. 3. Contamination during workup.1. Optimize the mobile phase composition and gradient in your chromatographic method (e.g., HPLC, column chromatography). 2. Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reverse-phase chromatography). Consider preparative TLC or HSCCC for fine separation. 3. Ensure all glassware is scrupulously clean and use high-purity solvents.
Degradation of this compound 1. Exposure to high temperatures during solvent evaporation. 2. Exposure to UV light. 3. Use of harsh acidic or basic conditions.1. Use a rotary evaporator at a low temperature (e.g., < 40°C) to concentrate the extract. 2. Protect the sample from direct light by using amber glassware or covering flasks with aluminum foil. 3. Maintain a neutral pH during extraction and purification steps unless the protocol specifies otherwise.
Difficulty in Detecting this compound 1. Low concentration in the fractions. 2. Lack of a strong chromophore for UV detection. 3. Inappropriate analytical technique.1. Concentrate the fractions before analysis. 2. If UV detection is weak, consider derivatization or use a more universal detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). 3. TLC with a suitable staining reagent (e.g., vanillin-sulfuric acid) can be a useful initial screening method. For quantification, HPLC-MS is a sensitive and specific technique.

Experimental Protocols

Protocol 1: General Extraction of Sesquiterpenoid Lactones from Chromolaena Species

This protocol is a general guideline based on methods used for isolating sesquiterpenoid lactones from Chromolaena odorata and can be adapted for the isolation of this compound.

  • Plant Material Preparation:

    • Collect fresh aerial parts of the Chromolaena species.

    • Air-dry the plant material in the shade for 7-10 days until brittle.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanol extract.

Protocol 2: Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography (Initial Fractionation):

    • Adsorb the crude methanol extract onto a small amount of silica gel (60-120 mesh).

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example:

      • 100% Hexane

      • Hexane:Ethyl Acetate mixtures (e.g., 9:1, 8:2, 1:1 v/v)

      • 100% Ethyl Acetate

      • Ethyl Acetate:Methanol mixtures (e.g., 9:1, 1:1 v/v)

    • Collect fractions of a suitable volume (e.g., 50-100 mL).

  • Thin Layer Chromatography (TLC) Analysis of Fractions:

    • Monitor the collected fractions by TLC on silica gel plates.

    • Use a mobile phase similar to the elution solvent (e.g., hexane:ethyl acetate 7:3 v/v).

    • Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

    • Pool fractions with similar TLC profiles that contain the compound of interest.

  • Further Purification (e.g., Preparative HPLC):

    • Subject the pooled, enriched fractions to further purification using preparative High-Performance Liquid Chromatography (HPLC).

    • A typical system might use a C18 column with a mobile phase of acetonitrile (B52724) and water.

    • The specific gradient and flow rate will need to be optimized based on analytical HPLC runs.

    • Collect the peak corresponding to this compound.

    • Verify the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic methods (NMR, MS).

Data Presentation

Table 1: Solvent Systems for Extraction and Chromatography

Stage Solvent System Example Purpose Reference
Extraction MethanolBroad-spectrum extraction of phytochemicals[2]
Extraction Ethanol (96%)Maceration for extraction of various metabolites
Column Chromatography Hexane:Ethyl Acetate (gradient)Fractionation of the crude extract
TLC Hexane:Ethyl Acetate (e.g., 7:3 v/v)Monitoring fractions
HPLC Acetonitrile:Water (gradient)High-resolution purification

Visualizations

experimental_workflow plant Plant Material (Chromolaena sp.) drying Drying and Grinding plant->drying extraction Solvent Extraction (e.g., Methanol) drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc TLC Analysis fraction_collection->tlc pooling Pooling of Fractions tlc->pooling prep_hplc Preparative HPLC pooling->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization

Caption: Experimental workflow for the isolation of this compound.

troubleshooting_low_yield cluster_extraction Extraction Issues cluster_purification Purification Issues low_yield Low Yield of This compound inefficient_solvent Inefficient Solvent low_yield->inefficient_solvent Cause insufficient_time Insufficient Time/Temp low_yield->insufficient_time Cause poor_separation Poor Separation low_yield->poor_separation Cause degradation Degradation low_yield->degradation Cause optimize_solvent Optimize Solvent System inefficient_solvent->optimize_solvent Solution optimize_conditions Optimize Extraction Conditions insufficient_time->optimize_conditions Solution optimize_chrom Optimize Chromatography poor_separation->optimize_chrom Solution mild_conditions Use Mild Conditions degradation->mild_conditions Solution

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Optimizing 3-Epichromolaenide Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 3-Epichromolaenide and related sesquiterpene lactones from plant sources, primarily Chromolaena odorata.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound during extraction?

A1: The primary factors affecting the extraction yield of sesquiterpene lactones like this compound include the choice of solvent, extraction method, temperature, and duration of the extraction process. The quality and pre-processing of the plant material, such as drying and grinding, also play a significant role.

Q2: Which solvents are most effective for extracting this compound?

A2: Sesquiterpene lactones are typically moderately polar compounds. Solvents such as methanol (B129727), ethanol (B145695), and ethyl acetate (B1210297) are commonly used for their extraction.[1] Methanolic and ethanolic extracts of Chromolaena odorata have been shown to contain a variety of phytochemicals, including terpenoids.[2] The choice of solvent can significantly impact the yield and purity of the target compound. For instance, a study on C. odorata leaves showed that a 70% ethanol solution yielded a higher total extract (15.83%) compared to 100% ethanol. While this data is for the total extract, it suggests that aqueous-organic solvent mixtures can be very effective.

Q3: Are there any specific pre-extraction steps that can improve yield?

A3: Yes, proper preparation of the plant material is crucial. The plant material should be dried thoroughly, typically in the shade, to prevent enzymatic degradation of the target compounds. Grinding the dried material to a fine, uniform powder increases the surface area available for solvent penetration and can significantly improve extraction efficiency.

Q4: How stable is this compound during extraction and storage?

A4: this compound is a germacrane (B1241064) sesquiterpene lactone. This class of compounds can be sensitive to high temperatures and pH changes.[3] It is advisable to avoid prolonged exposure to high temperatures during extraction and to use a rotary evaporator at temperatures below 45°C for solvent removal. Extracts should be stored in a cool, dark, and dry place to minimize degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, helping you to identify and resolve problems to improve your yield.

Problem Possible Cause Troubleshooting Step
Low or No Yield of this compound Inappropriate Solvent Selection: The solvent may be too polar or non-polar to effectively solubilize this compound.Conduct small-scale pilot extractions with a range of solvents (e.g., methanol, ethanol, ethyl acetate, and their aqueous mixtures) to identify the optimal solvent.
Incomplete Extraction: The extraction time may be too short, or the temperature too low.Optimize the extraction time and temperature. For maceration, increase the duration. For heat-assisted methods, cautiously increase the temperature, keeping in mind the thermal sensitivity of sesquiterpene lactones.
Poor Solvent Penetration: The plant material may not be ground finely enough.Ensure the plant material is milled to a consistent and fine powder to maximize the surface area for solvent interaction.
Degradation of this compound: The compound may be degrading due to excessive heat or adverse pH conditions.Use milder extraction techniques like ultrasound-assisted extraction at controlled temperatures. Avoid high temperatures during solvent evaporation. Ensure the pH of the extraction solvent is close to neutral.
Co-extraction of a High Amount of Impurities Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound.Employ a multi-step extraction approach. Start with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll (B73375) before extracting with a more polar solvent.
Lack of a Pre-purification Step: The crude extract is being directly analyzed or purified, leading to overloading of chromatographic columns.Perform a liquid-liquid partitioning of the crude extract. For example, partition the methanolic or ethanolic extract between water and a solvent of intermediate polarity like dichloromethane (B109758) or ethyl acetate to enrich the sesquiterpene lactone fraction.
Inconsistent Yields Between Batches Variability in Plant Material: The concentration of this compound can vary depending on the age of the plant, time of harvest, and geographical location.Standardize the collection of plant material. If possible, use plants of the same age and harvested during the same season.
Inconsistent Extraction Parameters: Variations in solvent-to-solid ratio, extraction time, or temperature between batches.Strictly adhere to the optimized extraction protocol for each batch to ensure reproducibility.

Data on Extraction Yields

Plant PartExtraction MethodSolventExtraction TimeTotal Extract Yield (%)Reference
LeavesMacerationWater-12.16
LeavesMacerationEthanol-8.42
LeavesMacerationMethanol-10.45
LeavesMacerationHexane-2.37
LeavesMaceration70% Ethanol-15.83
LeavesMacerationMethanol-26.2[2]

Experimental Protocols

The following protocols provide a starting point for the extraction and enrichment of this compound. Optimization of these protocols for your specific experimental setup is recommended.

Protocol 1: Maceration for Initial Extraction
  • Preparation of Plant Material: Air-dry the fresh leaves of Chromolaena odorata in the shade. Once fully dried, grind the leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Place 100 g of the powdered plant material into a large Erlenmeyer flask.

    • Add 1 L of 70% ethanol to the flask.

    • Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the plant residue with a small amount of the extraction solvent and combine the filtrates.

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material: Prepare the dried and powdered plant material as described in Protocol 1.

  • Extraction:

    • Place 50 g of the powdered plant material into a beaker.

    • Add 500 mL of methanol.

    • Place the beaker in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).

  • Filtration and Concentration:

    • Follow the filtration and concentration steps as described in Protocol 1.

Protocol 3: Enrichment of Sesquiterpene Lactones
  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract obtained from Protocol 1 or 2 in a mixture of methanol and water (9:1 v/v).

    • Transfer the solution to a separatory funnel and extract three times with an equal volume of hexane to remove non-polar compounds. Discard the hexane fractions.

    • Adjust the polarity of the aqueous methanol phase by adding more water (e.g., to a 1:1 methanol-water ratio).

    • Extract the aqueous methanol phase three times with an equal volume of dichloromethane or ethyl acetate.

    • Combine the dichloromethane or ethyl acetate fractions, as they will contain the enriched sesquiterpene lactones.

  • Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate (B86663) and then concentrate it using a rotary evaporator to obtain the enriched sesquiterpene lactone fraction. This fraction can then be subjected to further chromatographic purification.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental workflow and logical relationships in the extraction process, the following diagrams are provided in DOT language.

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_enrichment Enrichment of this compound Harvest Harvest C. odorata Leaves Dry Air Dry in Shade Harvest->Dry Grind Grind to Fine Powder Dry->Grind Maceration Maceration (e.g., 70% EtOH) Grind->Maceration UAE Ultrasound-Assisted Extraction (e.g., MeOH) Grind->UAE Filter Filtration Maceration->Filter UAE->Filter Concentrate Concentration (Rotary Evaporator < 45°C) Filter->Concentrate Crude_Extract Crude Extract Concentrate->Crude_Extract Partition Liquid-Liquid Partitioning Crude_Extract->Partition Enriched_Fraction Enriched Sesquiterpene Lactone Fraction Partition->Enriched_Fraction

Caption: Workflow for the extraction and enrichment of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound Cause1 Incomplete Extraction Start->Cause1 Cause2 Compound Degradation Start->Cause2 Cause3 Poor Plant Material Start->Cause3 Sol1 Optimize Solvent, Time, and Temperature Cause1->Sol1 Sol2 Use Milder Conditions (e.g., UAE, lower temp) Cause2->Sol2 Sol3 Standardize Plant Material and Preparation Cause3->Sol3

Caption: Troubleshooting logic for low this compound yield.

References

Resolving co-eluting impurities during 3-Epichromolaenide purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting impurities during the purification of 3-Epichromolaenide, a sesquiterpene lactone primarily isolated from Chromolaena odorata.

Frequently Asked Questions (FAQs)

Q1: What are the likely co-eluting impurities during the purification of this compound?

A1: this compound is typically extracted from Chromolaena odorata, which contains a complex mixture of structurally similar sesquiterpene lactones and other terpenoids. These related compounds often possess similar polarities and chromatographic behavior, leading to co-elution.

Potential co-eluting impurities include:

  • Isomers of this compound: Stereoisomers or structural isomers may be present in the plant extract.

  • Other Sesquiterpene Lactones: Chromolaena odorata is known to contain a variety of sesquiterpenes. Caryophyllene oxide has been identified as a major sesquiterpene constituent in some studies.[1][2] Other structurally related sesquiterpenoid lactones are also likely to be present.

  • Degradation Products: this compound may degrade during extraction and purification due to factors like pH, temperature, and exposure to light, forming products with similar chromatographic properties.

Q2: I'm observing a broad peak or a shoulder on my this compound peak in my HPLC chromatogram. What is the likely cause?

A2: A broad or asymmetrical peak is a strong indicator of one or more co-eluting impurities. This suggests that your current chromatographic method does not have sufficient resolution to separate this compound from these closely related compounds. It is also possible that the column is overloaded or deteriorating.

Q3: How can I confirm the presence of co-eluting impurities?

A3: Several analytical techniques can help confirm the presence of co-eluting impurities:

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD can acquire UV spectra across the entire peak. If the spectra are not homogenous, it indicates the presence of more than one compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for detecting co-eluting compounds with different mass-to-charge ratios (m/z).[3]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides highly accurate mass measurements, enabling the differentiation of compounds with very similar masses.[3]

Troubleshooting Guide: Resolving Co-eluting Impurities

Problem: Poor resolution between this compound and an unknown impurity.

This troubleshooting guide provides a systematic approach to improving the separation of this compound from co-eluting impurities.

Troubleshooting_Workflow start Start: Poor Resolution of This compound Peak method_optimization Step 1: Method Optimization (Analytical Scale) start->method_optimization mobile_phase 1a: Adjust Mobile Phase Composition & Gradient method_optimization->mobile_phase Primary Approach stationary_phase 1b: Evaluate Different Stationary Phases method_optimization->stationary_phase If Mobile Phase Adjustment Fails temp_ph 1c: Modify Temperature and pH method_optimization->temp_ph Fine-tuning scale_up Step 2: Scale-Up to Preparative Chromatography mobile_phase->scale_up stationary_phase->scale_up temp_ph->scale_up loading_study 2a: Optimize Sample Load scale_up->loading_study fractionation 2b: Refine Fraction Collection Strategy scale_up->fractionation purity_analysis Step 3: Purity Analysis of Fractions loading_study->purity_analysis fractionation->purity_analysis end End: Pure this compound purity_analysis->end Purity > 98% fail Impurity Still Present purity_analysis->fail Purity < 98% re_evaluate Re-evaluate Impurity Identity (LC-MS) fail->re_evaluate re_evaluate->method_optimization

Caption: Troubleshooting workflow for resolving co-eluting impurities.

Step 1: Method Optimization (Analytical Scale)

Before proceeding to large-scale purification, optimize the separation at an analytical scale (e.g., using HPLC or UPLC).

The selectivity of the separation is highly dependent on the mobile phase.

  • Change Solvent Strength: Systematically vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A shallower gradient often improves the resolution of closely eluting peaks.

  • Try a Different Organic Modifier: If you are using acetonitrile, try methanol (B129727), or vice versa. The different selectivities of these solvents can significantly alter the elution order and separation of compounds.

  • Introduce an Additive: Small amounts of an acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape and change the selectivity for acidic or basic impurities.

Table 1: Example of Mobile Phase Optimization for this compound Purification

ExperimentStationary PhaseMobile Phase AMobile Phase BGradient (Time, %B)Resolution (this compound vs. Impurity)
1C180.1% Formic Acid in WaterAcetonitrile0-20 min, 30-70%0.8 (Co-eluting)
2C180.1% Formic Acid in WaterAcetonitrile0-40 min, 40-60% (Shallow)1.2 (Partial Separation)
3C180.1% Formic Acid in WaterMethanol0-40 min, 50-70%1.6 (Good Separation)
4Phenyl-Hexyl0.1% Formic Acid in WaterAcetonitrile0-30 min, 35-65%1.8 (Excellent Separation)

If optimizing the mobile phase is insufficient, changing the stationary phase can provide a different separation mechanism.

  • Reverse-Phase: If you are using a C18 column, consider a Phenyl-Hexyl or a Cyano (CN) column. These offer different selectivities based on aromatic and polar interactions, respectively.

  • Normal-Phase: For preparative chromatography, silica (B1680970) gel is commonly used. Modifying the solvent system (e.g., hexane-ethyl acetate (B1210297), dichloromethane-methanol) can resolve impurities with different polarities.

  • Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, which can sometimes improve resolution.

  • pH: For ionizable impurities, adjusting the pH of the mobile phase can significantly alter their retention time and selectivity.

Step 2: Scale-Up to Preparative Chromatography

Once an optimized analytical method is developed, it can be scaled up for preparative purification.

Overloading the column is a common cause of peak broadening and poor separation. Perform a loading study to determine the maximum amount of crude extract that can be injected without compromising resolution.

Collect smaller, more numerous fractions around the elution time of this compound. This allows for the isolation of the purest fractions and the exclusion of those containing the leading or tailing edges of the impurity peak.

Step 3: Purity Analysis of Fractions

Analyze the collected fractions using the optimized analytical HPLC method to determine their purity. Pool the fractions that meet the desired purity specifications.

Experimental Protocols

Protocol 1: General Extraction of Sesquiterpene Lactones from Chromolaena odorata
  • Drying and Grinding: Air-dry the leaves of Chromolaena odorata and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material with methanol at room temperature for 48-72 hours.[4]

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to fractionate the compounds based on their polarity. The sesquiterpene lactones are typically enriched in the chloroform and ethyl acetate fractions.

Protocol 2: Preparative HPLC for this compound Purification

This is a general starting protocol that will likely require optimization based on the specific impurity profile of your sample.

  • Column: C18 (e.g., 250 x 20 mm, 10 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient: Start with a shallow gradient determined from the analytical scale optimization (e.g., 50-70% B over 40 minutes).

  • Flow Rate: 10-20 mL/min (adjust based on column dimensions and pressure limits)

  • Detection: UV at 220 nm

  • Injection Volume: Determined by a loading study.

  • Fraction Collection: Collect 5-10 mL fractions.

  • Purity Analysis: Analyze each fraction by analytical HPLC.

  • Pooling and Evaporation: Pool the pure fractions and remove the solvent under reduced pressure.

Stability Considerations

  • Temperature: Sesquiterpene lactones can be thermally labile. Avoid excessive heat during extraction and solvent evaporation.

  • pH: The lactone ring in sesquiterpene lactones can be susceptible to hydrolysis under strongly acidic or basic conditions. Maintain a neutral or slightly acidic pH during purification.

  • Light: Protect the extracts and purified compound from direct light to prevent potential photodegradation.

Stability_Factors compound This compound (Sesquiterpene Lactone) degradation Degradation compound->degradation hydrolysis Lactone Ring Hydrolysis degradation->hydrolysis rearrangement Structural Rearrangement degradation->rearrangement factors Influencing Factors temperature High Temperature factors->temperature ph Extreme pH (Acidic/Basic) factors->ph light UV/Light Exposure factors->light temperature->degradation causes ph->hydrolysis causes light->degradation causes

Caption: Factors influencing the stability of this compound.

References

Stability issues of 3-Epichromolaenide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-Epichromolaenide in various solvents, addressing common issues encountered during experimental research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: While specific stability data for this compound is limited in publicly available literature, as a sesquiterpene lactone, its stability can be inferred from related compounds. Sesquiterpene lactones are generally susceptible to degradation under certain conditions. Their stability is influenced by the solvent, pH, temperature, and exposure to light. For short-term storage, aprotic solvents like acetone (B3395972) or acetonitrile (B52724) are generally preferred over protic solvents like alcohols. For long-term storage, it is advisable to store the compound in a dry, solid state at -20°C or lower, protected from light.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For analytical purposes, HPLC-grade acetonitrile or methanol (B129727) are common choices. However, for storage in solution, it's crucial to consider the potential for solvent-adduct formation, especially with alcohols like ethanol[1][2]. Dimethyl sulfoxide (B87167) (DMSO) is also frequently used, but it is hygroscopic and can absorb water, which may affect stability over time. For optimal stability, it is recommended to prepare fresh solutions for experiments and avoid long-term storage in solution. If storage in solution is necessary, use anhydrous aprotic solvents and store at low temperatures.

Q3: How do pH and temperature affect the stability of this compound?

A3: The stability of sesquiterpene lactones is highly dependent on pH and temperature. The lactone ring in these compounds is susceptible to hydrolysis, particularly under alkaline conditions, which can lead to an opening of the ring and loss of biological activity[3]. Acidic conditions may also lead to degradation, although often at a slower rate than in basic media[3]. Increased temperatures can accelerate degradation processes[3]. One study on the sesquiterpene lactone eremantholide C showed a decrease in concentration of 9.51% for the isolated form and 12.94% in an ethanolic extract after being stored at 40°C for 3 months.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products of this compound are not extensively documented, sesquiterpene lactones can undergo various reactions. These include the opening of the lactone ring under basic conditions and the formation of adducts with nucleophilic solvents like ethanol. It is also possible for rearrangements and oxidations to occur, especially when exposed to light and air.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Avoid using old stock solutions. Prepare fresh solutions of this compound immediately before each experiment.

    • Check the pH of your medium: If the assay medium is alkaline, it may be causing the degradation of the compound. Consider adjusting the pH or using a buffered solution if your experimental design allows.

    • Minimize exposure to light and heat: Protect your solutions from light and keep them on ice or at a controlled room temperature during the experiment.

    • Perform a stability check: Analyze your this compound solution by HPLC or LC/MS at the beginning and end of your experiment to check for degradation.

Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis.
  • Possible Cause: Degradation of this compound in the solvent or during the analytical process.

  • Troubleshooting Steps:

    • Evaluate your solvent: If you are using a protic solvent like methanol or ethanol, consider switching to an aprotic solvent such as acetonitrile to minimize the risk of adduct formation.

    • Control the temperature: Ensure your autosampler and column compartment are temperature-controlled to prevent on-column degradation.

    • Check for contamination: Ensure your solvents and vials are clean and free of any contaminants that could react with this compound.

    • Perform a forced degradation study: Intentionally degrade a sample of this compound under acidic, basic, oxidative, and photolytic conditions to identify the retention times of potential degradation products. This can help in identifying the unknown peaks in your experimental samples.

Quantitative Data Summary

The following table provides illustrative stability data for a generic sesquiterpene lactone in different solvents under various conditions. This data is intended to serve as a guideline, and specific stability testing for this compound is recommended.

SolventConditionIncubation Time (hours)Remaining Compound (%)
AcetonitrileRoom Temperature (25°C), Dark2498
40°C, Dark2492
Room Temperature, UV light (254 nm)2485
MethanolRoom Temperature (25°C), Dark2495
40°C, Dark2488
Room Temperature, UV light (254 nm)2480
Ethanol (70%)Room Temperature (25°C), Dark2490
40°C, Dark2482
Room Temperature, UV light (254 nm)2475
DMSORoom Temperature (25°C), Dark2499
40°C, Dark2496
Room Temperature, UV light (254 nm)2490
Phosphate Buffer (pH 5.5)37°C, Dark2497
Phosphate Buffer (pH 7.4)37°C, Dark2470
Phosphate Buffer (pH 8.5)37°C, Dark2445

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general procedure for evaluating the stability of this compound in different solvents and conditions.

1. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, ethanol, DMSO)

  • Buffers of different pH values (e.g., pH 4, 7.4, 9)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or LC/MS system with a suitable column (e.g., C18)

  • Temperature-controlled incubator

  • UV lamp

2. Stock Solution Preparation:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).

3. Preparation of Test Solutions:

  • From the stock solution, prepare test solutions of this compound at a known concentration (e.g., 10 µg/mL) in the different solvents and buffer systems to be evaluated.

4. Stress Conditions:

  • Temperature: Incubate aliquots of the test solutions at different temperatures (e.g., 4°C, 25°C, 40°C) in the dark.

  • pH: Incubate aliquots of the test solutions in different pH buffers at a constant temperature (e.g., 37°C).

  • Light: Expose aliquots of the test solutions to a UV lamp at a controlled temperature. Keep control samples in the dark.

5. Time Points:

  • Analyze the samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

6. Analysis:

  • At each time point, inject an aliquot of each test solution into the HPLC or LC/MS system.

  • Monitor the peak area of this compound.

  • The percentage of the remaining compound can be calculated using the following formula: % Remaining = (Peak area at time t / Peak area at time 0) * 100

7. Data Interpretation:

  • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Acetonitrile) test_solutions Prepare Test Solutions (10 µg/mL in various solvents/buffers) stock->test_solutions temp Temperature Study (4°C, 25°C, 40°C) test_solutions->temp ph pH Study (pH 4, 7.4, 9) test_solutions->ph light Photostability Study (UV light vs. Dark) test_solutions->light sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) temp->sampling ph->sampling light->sampling hplc_ms HPLC/LC-MS Analysis sampling->hplc_ms data Data Interpretation (Calculate % Remaining) hplc_ms->data

Caption: Experimental workflow for assessing the stability of this compound.

logical_relationships cluster_factors Influencing Factors cluster_compound cluster_outcomes Potential Outcomes Solvent Solvent Type (Protic vs. Aprotic) Stability This compound Stability Solvent->Stability pH pH (Acidic/Basic) pH->Stability Temp Temperature Temp->Stability Light Light Exposure Light->Stability Degradation Degradation Stability->Degradation Adduct Solvent Adduct Formation Stability->Adduct Hydrolysis Lactone Ring Hydrolysis Stability->Hydrolysis

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Optimizing HPLC Parameters for 3-Epichromolaenide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of 3-Epichromolaenide.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant to HPLC analysis?

A1: this compound is a sesquiterpenoid, a class of natural compounds.[] Its chemical formula is C22H28O7.[] Understanding its structure as a sesquiterpene lactone is crucial, as these compounds are typically amenable to analysis by reverse-phase HPLC.[2][3][4] The presence of chromophores in its structure allows for UV detection.

Q2: What is a recommended starting HPLC method for the analysis of this compound?

A2: For sesquiterpene lactones like this compound, a reverse-phase HPLC (RP-HPLC) method using a C18 column is a common and effective starting point. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with a small amount of acid such as formic or acetic acid to improve peak shape, is recommended.

Q3: What detection wavelength should be used for this compound analysis?

A3: For sesquiterpene lactones, a detection wavelength in the lower UV range is often employed. A good starting point would be around 210 nm or 215 nm, as this is where many of these compounds exhibit significant absorbance. A Diode Array Detector (DAD) can be used to scan a range of wavelengths to determine the optimal absorbance maximum for this compound.

Q4: How can I improve the resolution between this compound and other closely related compounds?

A4: To improve the resolution of closely eluting peaks, you can try several approaches:

  • Optimize the mobile phase gradient: A shallower gradient can increase the separation between peaks.

  • Adjust the mobile phase composition: Varying the ratio of organic solvent to water can alter selectivity.

  • Change the organic solvent: Replacing acetonitrile with methanol, or using a ternary mixture, can impact resolution.

  • Modify the column temperature: Operating the column at a controlled, elevated temperature (e.g., 30-40°C) can improve peak shape and sometimes resolution.

  • Select a different column chemistry: If a C18 column does not provide adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a C8 column.

Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue in HPLC and can be caused by several factors. Here are some potential causes and solutions:

  • Secondary interactions with the stationary phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar analytes, causing tailing.

    • Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.

  • Column overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.

  • Column contamination or degradation: The column may have accumulated contaminants or the stationary phase may be degrading.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte.

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form.

Problem 2: Inconsistent Retention Times

Q: The retention time for my this compound peak is shifting between injections. What is causing this variability?

A: Fluctuations in retention time can compromise the reliability of your analysis. Common causes include:

  • Inconsistent mobile phase preparation: Even small variations in the mobile phase composition can lead to shifts in retention time.

    • Solution: Prepare the mobile phase carefully and consistently. Use a precise graduated cylinder or weigh the solvents for better accuracy. Ensure thorough mixing.

  • Pump and flow rate instability: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause the flow rate to fluctuate.

    • Solution: Check for leaks in the system, especially around fittings and seals. Purge the pump to remove any air bubbles. If the problem continues, the pump seals or check valves may need replacement.

  • Column temperature variations: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Column aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: Monitor column performance and replace it when significant changes in retention time or peak shape are observed.

Problem 3: High Backpressure

Q: The backpressure in my HPLC system is unusually high. What should I check?

A: High backpressure can indicate a blockage in the system. Here's a systematic approach to identify the source of the problem:

  • Column blockage: The column frit may be clogged with particulate matter from the sample or mobile phase.

    • Solution: Reverse-flush the column (if the manufacturer's instructions permit). If this does not resolve the issue, the frit may need to be replaced.

  • Guard column blockage: If you are using a guard column, it may be clogged.

    • Solution: Replace the guard column.

  • System blockage: There may be a blockage in the tubing, injector, or detector.

    • Solution: Systematically disconnect components starting from the detector and working backward to identify the point of high pressure.

Problem 4: Baseline Noise or Drift

Q: I am observing a noisy or drifting baseline in my chromatograms. What are the potential causes?

A: A stable baseline is essential for accurate quantification. Baseline issues can stem from several sources:

  • Contaminated mobile phase: Impurities in the solvents or additives can cause a noisy or drifting baseline.

    • Solution: Use high-purity, HPLC-grade solvents. Filter the mobile phase before use.

  • Air bubbles in the system: Air bubbles passing through the detector cell can cause sharp spikes in the baseline.

    • Solution: Degas the mobile phase thoroughly before and during use. An online degasser is highly effective.

  • Detector lamp issues: An aging or failing detector lamp can lead to increased noise.

    • Solution: Check the lamp's energy output and replace it if it is low.

  • Temperature fluctuations: Unstable column or detector temperature can cause baseline drift.

    • Solution: Use a column oven and ensure the detector is in a temperature-stable environment.

Data Presentation

Table 1: Recommended Starting HPLC Parameters for this compound Analysis

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 215 nm
Sample Diluent Mobile phase at initial conditions

Experimental Protocols

Detailed Methodology for HPLC Analysis of this compound

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

    • Filter both mobile phases through a 0.45 µm membrane filter.

    • Degas the mobile phases using an online degasser or by sonication.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound standard or sample.

    • Dissolve the material in the initial mobile phase composition (30% Mobile Phase B in Mobile Phase A) to a known concentration.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Analysis:

    • Set up the HPLC system with the parameters outlined in Table 1.

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Acquire the chromatogram for a sufficient duration to allow for the elution of all components of interest.

  • Data Processing:

    • Integrate the peak corresponding to this compound.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of a known standard.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLCSys HPLC System Equilibration MobilePhase->HPLCSys SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection HPLCSys->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

HPLC_Troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues Start Chromatographic Issue Observed PeakShape Poor Peak Shape? Start->PeakShape Retention Retention Time Shift? Start->Retention Pressure Pressure Fluctuation? Start->Pressure Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Yes TailingSol Add Acid to Mobile Phase Reduce Sample Load Tailing->TailingSol FrontingSol Check for Overload Use Lower Strength Diluent Fronting->FrontingSol Drift Drifting Retention->Drift Yes Random Random Shifts Retention->Random Yes DriftSol Check Column Temp. Ensure Mobile Phase Stability Drift->DriftSol RandomSol Check Pump & Flow Rate Inspect for Leaks Random->RandomSol HighP High Pressure Pressure->HighP Yes LowP Low Pressure Pressure->LowP Yes HighPSol Check for Blockages (Column, Tubing) HighP->HighPSol LowPSol Check for Leaks Verify Flow Rate LowP->LowPSol

Caption: Troubleshooting decision tree for common HPLC issues.

References

Troubleshooting low bioactivity of 3-Epichromolaenide in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Epichromolaenide. The following information is designed to help address common issues related to its bioactivity in various assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing lower than expected or no bioactivity with this compound in our assay. What are the potential causes?

Several factors can contribute to low bioactivity. Consider the following possibilities:

  • Compound Integrity and Purity: Verify the purity and structural integrity of your this compound sample using methods like LC-MS or NMR spectroscopy. Impurities from synthesis or degradation can significantly impact results.

  • Solubility Issues: this compound, as a sesquiterpenoid, may have limited solubility in aqueous assay buffers. Poor solubility can lead to a lower effective concentration of the compound available to interact with the target.

  • Compound Aggregation: Hydrophobic compounds can form aggregates in aqueous solutions. These aggregates can lead to non-specific activity or sequester the compound, reducing its availability to the biological target.[1]

  • Stability: The compound may be degrading under your specific experimental conditions (e.g., temperature, pH, light exposure).

  • Assay-Specific Interferences: The compound might be a Pan-Assay Interference Compound (PAIN), which can show activity through non-specific mechanisms in multiple assays.[1] It's also possible for the compound to interfere with the detection method of your assay (e.g., autofluorescence).[2]

Q2: How can we improve the solubility of this compound in our aqueous assay buffer?

To enhance solubility, consider the following approaches:

  • Use of a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your final assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) and does not affect your assay.

  • Inclusion of Solubilizing Agents: The use of solubility enhancers, such as cyclodextrins, may be beneficial.[3]

  • pH Adjustment: Depending on the chemical properties of this compound, adjusting the pH of the assay buffer might improve its solubility.

Q3: We suspect compound aggregation is affecting our results. How can we test for and mitigate this?

Compound aggregation is a frequent source of misleading assay data.[1]

  • Include a Non-ionic Detergent: Add a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer. A significant increase in potency after adding a detergent is a strong indicator of aggregation.

  • Dynamic Light Scattering (DLS): This technique directly measures particle size in your solution and can detect the presence of aggregates.

  • Nephelometry: This method can also be used to quantify aggregation.

Q4: Could this compound be interfering with our fluorescence-based assay readout?

Yes, this is a possibility. Small molecules can interfere with light-based assays.

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.

  • Fluorescence Quenching: The compound might absorb the light emitted by your assay's fluorophore, resulting in a false-negative signal.

To test for this, run a control experiment with this compound in the assay buffer without the biological target or other key reagents and measure the fluorescence.

Q5: What is the likely mechanism of action for this compound, and how does this influence experimental design?

This compound is a sesquiterpene lactone. Many compounds in this class are known to be anti-inflammatory agents that inhibit the transcription factor NF-κB. This is often due to the presence of an α,β-unsaturated carbonyl group which can act as a Michael acceptor and react with cysteine residues in proteins like the p65 subunit of NF-κB.

When designing experiments, consider that the compound's activity may be dependent on the presence of specific nucleophilic residues in the target protein. Pre-incubation of the compound with the target protein before adding other reagents may be necessary to allow for covalent modification to occur.

Quantitative Data Summary

At present, specific quantitative data such as IC50 or EC50 values for this compound across a range of assays are not widely available in the public domain. Researchers are encouraged to perform dose-response experiments to determine the potency of their specific batch of this compound in their assay system. For comparison, a study of over 100 different sesquiterpene lactones as NF-κB inhibitors reported a wide range of IC100 values, highlighting the structural diversity and varied potency within this class.

ParameterValueAssay ContextReference
IC100 (NF-κB Inhibition)VariesJurkat T cells

Key Experimental Protocols

Protocol 1: Assessing Compound Aggregation using Detergents

  • Objective: To determine if compound aggregation is responsible for low bioactivity.

  • Materials: this compound, DMSO, assay buffer, non-ionic detergent (e.g., 0.1% Triton X-100 in assay buffer), and all other assay-specific reagents.

  • Procedure:

    • Prepare a dose-response curve of this compound in your standard assay buffer.

    • Prepare a parallel dose-response curve of this compound in an assay buffer containing 0.01-0.1% Triton X-100.

    • Run the assay and measure the activity for both conditions.

  • Interpretation: A significant leftward shift (increase in potency) of the dose-response curve in the presence of the detergent suggests that the compound was aggregating under standard conditions.

Protocol 2: Autofluorescence Interference Check

  • Objective: To determine if this compound interferes with the fluorescence readout of the assay.

  • Materials: this compound, DMSO, assay buffer, and a plate reader with the same filter set as the primary assay.

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer at the same concentrations used in the primary assay.

    • Include control wells containing only the assay buffer with and without DMSO.

    • Read the plate using the same excitation and emission wavelengths as your primary assay.

  • Interpretation: A concentration-dependent increase in fluorescence from the compound alone indicates autofluorescence, which may be contributing to a false-positive signal.

Visualizations

Troubleshooting_Workflow cluster_start cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end Start Low/No Bioactivity Observed Purity Is the compound pure and structurally correct? Start->Purity Solubility Is the compound soluble in assay buffer? Aggregation Suspect Aggregation? Solubility->Aggregation Yes Optimize_Solubility Optimize Solubility (e.g., co-solvents) Solubility->Optimize_Solubility No Purity->Solubility Yes Verify_Purity Verify Purity (LC-MS, NMR) Purity->Verify_Purity No Interference Assay Interference? Aggregation->Interference No Detergent_Assay Run assay with non-ionic detergent Aggregation->Detergent_Assay Yes Stability Compound Stability Issue? Interference->Stability No Control_Assay Run interference control assays Interference->Control_Assay Yes Check_Stability Assess stability (e.g., LC-MS over time) Stability->Check_Stability Yes End Re-evaluate Bioactivity Stability->End No Optimize_Solubility->Solubility Verify_Purity->Purity Detergent_Assay->End Control_Assay->End Check_Stability->End

Caption: Troubleshooting workflow for low bioactivity.

Caption: Putative NF-κB signaling pathway inhibition.

References

Preventing degradation of 3-Epichromolaenide during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Epichromolaenide

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a sesquiterpenoid, a class of natural compounds isolated from plants like Chromolaena odorata.[] Sesquiterpene lactones are known for their biological activities but often contain reactive chemical groups, such as α,β-unsaturated carbonyls (Michael acceptors) and ester (lactone) functionalities.[2][3] These groups can react with nucleophiles or undergo hydrolysis, leading to degradation, loss of biological activity, and the appearance of unknown compounds in your experiments.

Q2: What are the ideal storage conditions for pure this compound?

A2: For optimal stability, pure this compound should be stored under controlled conditions that minimize exposure to heat, light, moisture, and oxygen. The general recommendations for sensitive botanical compounds are a strong guideline.[4]

Q3: Can I store this compound in solution? If so, what solvent should I use?

A3: Storing in solution can increase the rate of degradation. If solution storage is necessary, choose a dry, aprotic solvent like DMSO or anhydrous acetonitrile. Avoid protic solvents like methanol (B129727) or ethanol (B145695) for long-term storage, as they can react directly with the compound. One study on Arnica tincture showed that ethanol added to the sesquiterpene lactone structure over time, causing degradation. Prepare solutions fresh when possible. If you must store a solution, store it at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.

Q4: How does pH affect the stability of this compound?

A4: The stability of sesquiterpene lactones can be highly pH-dependent. Studies on similar compounds show they are more stable at a slightly acidic pH (e.g., 5.5) and can degrade at neutral or alkaline pH. The lactone ring is susceptible to base-catalyzed hydrolysis. For experiments in aqueous buffers, consider the pH and duration of the experiment carefully.

Q5: How can I detect if my this compound sample has degraded?

A5: Degradation can be detected by:

  • Visual Changes: A change in color or physical appearance of the solid or solution.

  • Chromatographic Analysis: Using techniques like HPLC or LC-MS to check for the appearance of new peaks or a decrease in the area of the main compound peak. This is the most reliable method.

  • Loss of Biological Activity: A reproducible decrease in the expected potency in your bioassays.

Troubleshooting Guide

This guide addresses specific issues you may encounter. Use the accompanying workflow diagram to diagnose your problem.

Problem 1: I see new peaks in my HPLC/LC-MS chromatogram.

  • Possible Cause: Degradation of the compound.

  • Solution:

    • Confirm the identity of the main peak using a fresh or certified reference standard.

    • Review your storage conditions (temperature, light, atmosphere) against the ideal recommendations in the table below.

    • If stored in solution, consider solvent reactivity. Was the solvent anhydrous? Was it a protic solvent like ethanol or methanol?

    • Perform a forced degradation study (see Experimental Protocols) to help identify potential degradation products.

Problem 2: The biological activity of my compound has decreased significantly.

  • Possible Cause: The compound has degraded, leading to a lower concentration of the active molecule.

  • Solution:

    • Immediately analyze the sample by HPLC to quantify the amount of pure this compound remaining.

    • Review handling procedures. Was the compound exposed to high temperatures, incompatible buffers (alkaline pH), or light for extended periods during the experiment?

    • Prepare fresh dilutions from a solid stock that has been stored correctly and repeat the experiment.

Problem 3: My solid sample has changed color.

  • Possible Cause: Oxidation or polymerization. Exposure to air and/or light can generate chromophores.

  • Solution:

    • The sample is likely compromised. It is highly recommended to use a new, uncompromised lot of the compound.

    • Analyze the sample by HPLC to assess purity. If the purity is still high, it may be usable for non-critical experiments, but this is not recommended for dose-response or sensitive studies.

    • Ensure future lots are stored under an inert atmosphere (Argon or Nitrogen) and protected from light.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterConditionRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term) Reduces the rate of chemical reactions and degradation. Temperature spikes can significantly reduce shelf life.
Atmosphere Inert Gas (Argon or Nitrogen) Minimizes oxidation. The α,β-unsaturated system can be prone to oxidative degradation.
Light Amber Vial / Protect from Light Prevents photochemical reactions and degradation.
Form Dry Solid / Powder More stable than solutions. If in solution, use dry, aprotic solvents and store at ≤ -20°C.
Container Airtight, Glass Vial Prevents moisture absorption and contact with reactive surfaces.
Humidity Store in a Desiccator or Low Humidity Environment Moisture can lead to hydrolysis of the lactone ring.

Table 2: Impact of Temperature on Sesquiterpene Lactone Content (Illustrative Example) Data adapted from a 3-year study on Arnica tincture, demonstrating the principle of temperature-dependent degradation.

Storage TemperaturePurity Decrease (%)
+4°C13%
+25°C32%
+30°C37%

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol provides a method to assess the purity of this compound and detect degradation products.

1. Objective: To quantify the percentage of this compound and identify the presence of degradation products over time under specific storage conditions.

2. Materials:

  • This compound sample

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (or Trifluoroacetic Acid)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV/Vis or DAD detector

3. Method:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. From this, prepare a working standard of 50 µg/mL.

  • Sample Preparation: Prepare a solution of the test sample at the same concentration (50 µg/mL) in acetonitrile.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: Scan from 200-400 nm; quantify at λmax (e.g., 254 nm).

    • Injection Volume: 10 µL

  • Analysis (Time-Point Zero):

    • Inject the standard solution to determine the retention time (RT) and peak area of pure this compound.

    • Inject the test sample. Record the chromatogram. The purity at T=0 can be calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.

  • Stability Study:

    • Store aliquots of the sample under different conditions (e.g., 4°C, 25°C, 40°C; light vs. dark).

    • At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot, prepare the sample as in step 2, and analyze by HPLC.

    • Compare the purity and chromatogram to the T=0 results. Note any decrease in the main peak area and the appearance of new peaks.

Visualizations

Troubleshooting Workflow

G start Problem Observed (e.g., Low Activity, New HPLC Peaks) check_purity Analyze Sample Purity via HPLC start->check_purity purity_ok Purity > 95%? check_purity->purity_ok review_handling Review Experimental Handling: - Buffer pH - Temperature Exposure - Light Exposure purity_ok->review_handling Yes review_storage Review Long-Term Storage: - Temperature (-20°C?) - Atmosphere (Inert?) - Light (Protected?) purity_ok->review_storage No handling_issue Conclusion: Probable In-Experiment Degradation review_handling->handling_issue storage_issue Conclusion: Probable Storage Degradation review_storage->storage_issue use_new_stock Action: Use New Aliquot or Lot. Implement Correct Storage. storage_issue->use_new_stock

Caption: Workflow for troubleshooting this compound degradation issues.

Experimental Workflow for HPLC Stability Testing

G prep_stock 1. Prepare Stock Solution (1 mg/mL in ACN) aliquot 2. Create Aliquots for Each Storage Condition prep_stock->aliquot store 3. Store Aliquots (e.g., 4°C, 25°C, 40°C) aliquot->store timepoint 4. At Each Time Point (T=0, 1wk, 1mo...) store->timepoint analyze 5. Prepare Sample & Analyze via HPLC timepoint->analyze compare 6. Compare Chromatograms (Purity %, New Peaks) analyze->compare compare->timepoint Next Time Point report 7. Report Stability Data compare->report

Caption: Experimental workflow for assessing the stability of this compound.

Potential Degradation Pathways

G main This compound (Active Compound) hydrolysis Lactone Hydrolysis Product (Inactive) main->hydrolysis adduct Michael Adduct (Inactive) main->adduct oxidation Oxidation Product main->oxidation cond1 H₂O / High pH cond1->main cond2 Nucleophiles (e.g., Thiols, Amines, ROH) cond2->main cond3 O₂ / Light / Heat cond3->main

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Enhancing the Solubility of 3-Epichromolaenide for Biological Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 3-Epichromolaenide in biological testing.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the solubilization of this compound for your experiments.

Q1: My this compound is not dissolving in my aqueous buffer. What should I do first?

A1: this compound, a sesquiterpene lactone, is expected to have low aqueous solubility. The first step is to use a small amount of a water-miscible organic solvent to create a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose.

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture media. How can I prevent this?

A2: Precipitation upon addition to aqueous media is a common issue. Here are a few troubleshooting steps:

  • Decrease the final concentration: Your target concentration in the media might be above the solubility limit, even with DMSO. Try a lower final concentration.

  • Optimize the DMSO concentration: While DMSO aids solubility, its final concentration in your assay should be kept low to avoid cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO, but it's best to keep it at or below 0.1% if possible.[1][2][3] You may need to prepare a more concentrated stock solution in DMSO to achieve this.

  • Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed medium while vortexing can sometimes help prevent immediate precipitation.

  • Consider alternative solubilization methods: If direct dissolution in DMSO fails, you may need to explore other methods like using surfactants or cyclodextrins.

Q3: I am concerned about the toxicity of the solvent in my biological assay. What are the recommended limits for commonly used solvents?

A3: Solvent toxicity is a critical consideration. The table below provides generally accepted maximum concentrations for common solvents in cell-based assays. However, it is always best to perform a vehicle control experiment to determine the specific tolerance of your cell line.

SolventMaximum Recommended Concentration for most cell linesNotes
Dimethyl Sulfoxide (DMSO)0.1% - 0.5%Some robust cell lines may tolerate up to 1%. Primary cells are often more sensitive.
Ethanol0.1% - 0.5%Can have biological effects, so careful controls are necessary.
Methanol< 0.1%Generally more toxic than ethanol.

Q4: My compound still shows poor solubility even with DMSO. What other solubilizing agents can I try?

A4: If DMSO is insufficient, consider these alternatives:

  • Surfactants: Non-ionic surfactants like Tween 20 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, enhancing their solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds with a wide range of biological activities, including potential anti-inflammatory and anti-cancer effects. Like many other sesquiterpene lactones, it is a hydrophobic molecule, which leads to poor solubility in aqueous solutions, a significant hurdle for conducting biological assays.

Q2: What is the best initial solvent to use for dissolving this compound?

A2: For creating a stock solution, a polar aprotic solvent like DMSO is a good starting point. It is capable of dissolving a wide range of hydrophobic compounds and is miscible with water and cell culture media.

Q3: How do I prepare a stock solution of this compound using DMSO?

A3: To prepare a stock solution, dissolve a known weight of this compound in a minimal amount of 100% DMSO to achieve a high concentration (e.g., 10-50 mM). This concentrated stock can then be serially diluted in your assay medium to the desired final concentration, ensuring the final DMSO concentration remains non-toxic to your cells.

Q4: What are the general principles behind using surfactants and cyclodextrins for solubility enhancement?

A4:

  • Surfactants: Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a microenvironment where hydrophobic drugs like this compound can be entrapped, while the hydrophilic heads face the aqueous environment, allowing the micelle to be dispersed in the solution.

  • Cyclodextrins: These molecules have a bucket-like shape with a hydrophobic interior and a hydrophilic exterior. The hydrophobic this compound molecule can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions.

Q5: Are there any known biological activities or signaling pathways affected by sesquiterpene lactones like this compound?

A5: Yes, sesquiterpene lactones are known to exert their biological effects, including cytotoxicity in cancer cells, through various mechanisms. These often involve the modulation of key signaling pathways. Some of the reported mechanisms include the inhibition of the NF-κB and STAT3 signaling pathways and the induction of reactive oxygen species (ROS), which can lead to apoptosis (programmed cell death).

Experimental Protocols

Protocol 1: Solubilization using Dimethyl Sulfoxide (DMSO)
  • Preparation of Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Add a sufficient volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM).

    • Vortex or sonicate briefly until the compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • Thaw an aliquot of the stock solution.

    • Serially dilute the stock solution in your cell culture medium or aqueous buffer to the desired final concentration immediately before use.

    • Ensure the final concentration of DMSO in the working solution does not exceed the tolerance limit of your experimental system (ideally ≤ 0.1%).

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to your experimental system.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Preparation of HP-β-CD Solution:

    • Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your desired aqueous buffer or cell culture medium. Gentle heating and stirring may be required to fully dissolve the HP-β-CD.

    • Sterilize the solution by filtering through a 0.22 µm filter.

  • Complexation of this compound with HP-β-CD:

    • Add the powdered this compound directly to the sterile HP-β-CD solution.

    • Alternatively, a small volume of a concentrated this compound stock in a volatile organic solvent (e.g., ethanol) can be added to the HP-β-CD solution, followed by evaporation of the organic solvent.

    • Incubate the mixture at room temperature or 37°C for several hours to overnight with constant agitation (e.g., on a shaker or rotator) to allow for the formation of the inclusion complex.

  • Preparation of Working Solution:

    • After incubation, centrifuge the solution at high speed to pellet any undissolved compound.

    • The supernatant contains the solubilized this compound-HP-β-CD complex. The concentration of the solubilized compound can be determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.

    • This solution can then be used for your biological assays.

  • Vehicle Control:

    • Prepare a vehicle control using the same concentration of the HP-β-CD solution without this compound.

Protocol 3: Solubilization using Tween 20
  • Preparation of Tween 20 Stock Solution:

    • Prepare a sterile stock solution of Tween 20 (e.g., 10% w/v) in your desired aqueous buffer or cell culture medium.

  • Preparation of this compound-Tween 20 Formulation:

    • Prepare a series of dilutions of Tween 20 in your buffer, with concentrations above its critical micelle concentration (CMC) of approximately 0.007% w/v.

    • Add powdered this compound to each Tween 20 solution.

    • Vortex or sonicate the mixtures to aid dissolution.

    • Incubate with agitation for a few hours.

  • Preparation of Working Solution:

    • Centrifuge the solutions to remove any undissolved compound.

    • The supernatant contains the solubilized this compound. Determine the concentration of the solubilized compound.

    • Use the solution with the lowest Tween 20 concentration that achieves the desired this compound concentration for your experiments to minimize potential surfactant-induced cellular effects.

  • Vehicle Control:

    • Prepare a vehicle control with the same final concentration of Tween 20 as used in your experimental samples.

Data Presentation

Table 1: Properties of Common Solubilizing Agents

AgentTypeKey ParameterTypical Working Concentration
DMSOOrganic Co-solventTolerated % (v/v)0.1% - 0.5%
Tween 20Non-ionic SurfactantCritical Micelle Concentration (CMC)> 0.007% (w/v)
HP-β-CDCyclodextrin DerivativeComplexation RatioMolar ratio dependent on guest molecule

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility start Start: Need to dissolve This compound prep_stock Prepare concentrated stock in 100% DMSO start->prep_stock dilute Dilute stock into aqueous buffer/media prep_stock->dilute observe Observe for precipitation dilute->observe success Success: Solution is clear. Proceed with experiment. observe->success No precipitates Precipitation occurs observe->precipitates Yes troubleshoot Troubleshooting Options precipitates->troubleshoot option1 Lower final concentration troubleshoot->option1 option2 Check final DMSO % (aim for <= 0.1%) troubleshoot->option2 option3 Use alternative method troubleshoot->option3 option1->dilute option2->prep_stock alt_methods Alternative Solubilization Methods option3->alt_methods method1 Use Surfactants (e.g., Tween 20) alt_methods->method1 method2 Use Cyclodextrins (e.g., HP-β-CD) alt_methods->method2

Caption: A flowchart for troubleshooting solubility issues with this compound.

Signaling_Pathway Putative Signaling Pathway for Sesquiterpene Lactone-Induced Cytotoxicity stl This compound (Sesquiterpene Lactone) ros Increased ROS Production stl->ros nfkb Inhibition of NF-κB Pathway stl->nfkb stat3 Inhibition of STAT3 Pathway stl->stat3 apoptosis Apoptosis ros->apoptosis nfkb->apoptosis decreased anti-apoptotic protein expression stat3->apoptosis decreased anti-apoptotic protein expression cell_death Cell Death apoptosis->cell_death

Caption: A diagram of a potential signaling pathway affected by sesquiterpene lactones.

References

Technical Support Center: Spectroscopic Analysis of 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the typical spectroscopic methods used to characterize 3-Epichromolaenide and other germacranolide sesquiterpene lactones?

A1: The structural elucidation of compounds like this compound typically involves a combination of several spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (Proton NMR) to identify the number and types of protons.

    • ¹³C NMR (Carbon-13 NMR) to determine the number and types of carbon atoms.

    • 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental formula of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as carbonyls (C=O) from the lactone ring and hydroxyls (-OH).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the molecule, often useful for identifying conjugated systems.

Q2: I am seeing complex, overlapping signals in the upfield region of my ¹H NMR spectrum for a sesquiterpenoid sample. What could be the cause and how can I resolve it?

A2: Overlapping signals in the ¹H NMR spectrum of sesquiterpenoids are common due to the presence of multiple methylene (B1212753) and methine protons in similar chemical environments.

  • Troubleshooting Steps:

    • Increase Spectrometer Field Strength: If possible, acquire the spectrum on a higher field instrument (e.g., 600 MHz instead of 300 MHz) to improve signal dispersion.

    • 2D NMR Techniques: Utilize 2D NMR experiments like COSY and HSQC. COSY will help identify spin-spin coupling networks, allowing you to trace proton connectivities even in crowded regions. HSQC will correlate each proton to its directly attached carbon, further aiding in signal assignment.

    • Solvent Effects: Acquiring spectra in different deuterated solvents (e.g., CDCl₃, C₆D₆, (CD₃)₂CO) can induce small changes in chemical shifts, which may resolve overlapping signals.

Q3: My mass spectrometry results show a molecular ion peak that is different from the expected molecular weight of this compound. What should I check?

A3: Discrepancies in the observed molecular ion peak can arise from several factors:

  • Adduct Formation: In electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), molecules can form adducts with ions present in the solvent or matrix, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺). Check for peaks that are 22, 38, or 17 mass units higher than your expected [M+H]⁺ peak.

  • Fragmentation: If using a hard ionization technique like electron ionization (EI), the molecular ion peak may be weak or absent, with more prominent fragment ions observed.

  • Sample Purity: The sample may contain impurities or degradation products. Consider re-purifying your sample and re-running the analysis.

Troubleshooting Guides

NMR Spectroscopy
Issue Possible Cause Recommended Solution
Broad or distorted peaks - Sample concentration too high- Presence of paramagnetic impurities- Poor shimming of the magnetic field- Dilute the sample- Filter the sample or treat with a chelating agent- Re-shim the spectrometer
Missing expected signals (e.g., -OH) - Proton exchange with residual water in the solvent- Use a freshly opened ampule of deuterated solvent- Add a small amount of D₂O to the sample to confirm exchangeable protons (the -OH peak will disappear)
Inconsistent integration values - Incomplete relaxation of nuclei between scans- Overlapping signals- Increase the relaxation delay (d1) in the acquisition parameters- Use 2D NMR to resolve overlapping signals and integrate individual cross-peaks
Mass Spectrometry
Issue Possible Cause Recommended Solution
Low signal intensity - Low sample concentration- Poor ionization efficiency- Inappropriate ionization method- Concentrate the sample- Adjust ionization source parameters (e.g., temperature, voltage)- Try a different ionization technique (e.g., ESI vs. APCI)
Complex fragmentation pattern - High fragmentation energy- Presence of multiple isomers- Reduce the collision energy in MS/MS experiments- Use a soft ionization technique- Employ chromatographic separation (e.g., LC-MS) prior to mass analysis

Experimental Protocols

General NMR Sample Preparation
  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and carefully invert it several times to ensure a homogenous solution.

  • Place the NMR tube in the spectrometer for analysis.

Typical 2D NMR (HSQC) Acquisition Parameters
  • Pulse Program: Standard HSQC pulse sequence with gradients.

  • Spectrometer Frequency: 400 MHz (¹H)

  • Number of Scans (ns): 2-4

  • Number of Increments (in F1): 256

  • Spectral Width (in F1): 0 - 160 ppm

  • Relaxation Delay (d1): 1.5 s

  • ¹J(CH) Coupling Constant: Optimized for 145 Hz

Data Presentation

The following tables are templates for summarizing spectroscopic data for a germacranolide sesquiterpene lactone.

Table 1: Illustrative ¹H and ¹³C NMR Data for a this compound Analog

PositionδC (ppm)δH (ppm, mult., J in Hz)
150.15.10 (d, 10.0)
228.52.30 (m)
375.34.20 (dd, 8.0, 4.0)
4138.2-
5125.85.30 (d, 10.0)
678.94.80 (t, 9.0)
745.62.50 (m)
835.21.80 (m), 1.95 (m)
925.11.60 (m), 1.75 (m)
10140.5-
11120.1-
12170.2-
1312.51.85 (s)
1416.81.90 (s)
1520.32.10 (s)

Table 2: Key Spectroscopic Data Summary (Illustrative)

Technique Observed Features
MS (ESI+) m/z [M+H]⁺, [M+Na]⁺
IR (KBr, cm⁻¹) ~3450 (-OH), ~1760 (γ-lactone C=O), ~1650 (C=C)
UV-Vis (MeOH, λmax) ~210 nm

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation of This compound Purification Purification (e.g., HPLC) Isolation->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR UV UV-Vis Spectroscopy Purification->UV Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration UV->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

troubleshooting_nmr Start Poor Quality NMR Spectrum Q1 Are peaks broad or distorted? Start->Q1 A1_1 Check sample concentration Q1->A1_1 Yes A1_2 Check for paramagnetic impurities Q1->A1_2 Yes A1_3 Re-shim the spectrometer Q1->A1_3 Yes Q2 Are signals overlapping? Q1->Q2 No End Improved Spectrum A1_1->End A1_2->End A1_3->End A2_1 Use higher field NMR Q2->A2_1 Yes A2_2 Run 2D NMR (COSY, HSQC) Q2->A2_2 Yes A2_3 Change deuterated solvent Q2->A2_3 Yes Q3 Are expected peaks missing? Q2->Q3 No A2_1->End A2_2->End A2_3->End A3_1 Check for proton exchange (e.g., -OH, -NH) Q3->A3_1 Yes A3_2 Use fresh, dry solvent Q3->A3_2 Yes Q3->End No A3_1->End A3_2->End

Caption: Troubleshooting logic for common NMR spectroscopy issues.

Validation & Comparative

Unraveling the Bioactivity of 3-Epichromolaenide and its Stereoisomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of stereoisomers is paramount in the quest for potent and selective therapeutic agents. This guide provides a comparative analysis of the sesquiterpenoid 3-Epichromolaenide and its related stereoisomers, focusing on their cytotoxic and anti-inflammatory properties. While direct comparative studies on all stereoisomers of this compound are limited in publicly available literature, this guide synthesizes existing data on closely related sesquiterpenoid lactones from Chromolaena odorata to draw insightful parallels and guide future research.

Cytotoxic Effects: A Tale of Stereochemical Nuances

The cytotoxicity of sesquiterpenoid lactones, a class of compounds to which this compound belongs, is often attributed to the presence of an α-methylene-γ-lactone group. This reactive functional group can interact with biological macromolecules, leading to cell death. However, the spatial arrangement of atoms—the stereochemistry—plays a crucial role in modulating this activity.

To illustrate the typical experimental approach for determining cytotoxicity, the MTT assay is a standard method employed.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, its stereoisomers) and a vehicle control.

  • Incubation: The plates are incubated for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a stoppersolution (e.g., 10% SDS in 0.01 M HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

The following table summarizes hypothetical comparative cytotoxicity data based on typical findings for sesquiterpenoid lactones.

CompoundCell LineIC50 (µM) after 48h
This compound MCF-7Data not available
Stereoisomer AMCF-7Data not available
Stereoisomer BMCF-7Data not available
This compound T47DData not available
Stereoisomer AT47DData not available
Stereoisomer BT47DData not available

Note: This table is for illustrative purposes only, as direct comparative data for this compound and its specific stereoisomers is not currently published.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Chromolaena odorata, the plant source of this compound, has been traditionally used for its anti-inflammatory properties.[1] This activity is often linked to the ability of its constituent compounds to modulate inflammatory signaling pathways, with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway being a primary target.

The NF-κB signaling pathway plays a central role in regulating the expression of pro-inflammatory genes. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many natural products. It is plausible that this compound and its stereoisomers exert their anti-inflammatory effects by interfering with NF-κB activation. The stereochemistry of these molecules would likely influence their interaction with components of this pathway, such as IKK (IκB kinase), thereby affecting their inhibitory potency.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases 3_Epichromolaenide This compound & Stereoisomers 3_Epichromolaenide->IKK Inhibits DNA DNA NFkB_n->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_genes Induces

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement: The production of NO is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

The following table presents a hypothetical comparison of the anti-inflammatory activity of this compound and its stereoisomers.

CompoundConcentration (µM)NO Inhibition (%)
This compound 10Data not available
25Data not available
50Data not available
Stereoisomer A10Data not available
25Data not available
50Data not available
Stereoisomer B10Data not available
25Data not available
50Data not available

Note: This table is for illustrative purposes only, as direct comparative data for this compound and its specific stereoisomers is not currently published.

Logical Workflow for Comparative Analysis

logical_workflow cluster_isolation Isolation & Characterization cluster_bioassays Biological Evaluation cluster_analysis Data Analysis & Comparison Isolation Isolation of this compound and Stereoisomers from Chromolaena odorata Structure Structural Elucidation (NMR, MS) Isolation->Structure Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Structure->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition in Macrophages) Structure->AntiInflammatory SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Pathway Signaling Pathway Modulation Studies (e.g., Western Blot for NF-κB) Cytotoxicity->Pathway AntiInflammatory->SAR AntiInflammatory->Pathway Comparison Comparative Analysis of Potency and Efficacy SAR->Comparison Pathway->Comparison

Conclusion and Future Directions

The stereochemical arrangement of atoms in natural products like this compound is a critical determinant of their biological activity. While direct comparative data for this compound and its stereoisomers remains to be fully elucidated, the existing knowledge on related sesquiterpenoid lactones strongly suggests that significant differences in their cytotoxic and anti-inflammatory profiles are to be expected.

Future research should focus on the isolation and characterization of all stereoisomers of chromolaenide (B1163283), followed by systematic in vitro and in vivo comparative studies. Such investigations will not only provide valuable structure-activity relationship data but also pave the way for the rational design of more potent and selective drug candidates based on the chromolaenide scaffold. The detailed experimental protocols and logical workflow provided in this guide offer a framework for conducting such comprehensive analyses.

References

Validating the In Vivo Anti-Cancer Potential of Chromolaena odorata and its Constituent 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

While direct in vivo validation of the anti-cancer activity of the isolated compound 3-Epichromolaenide is not yet available in published literature, extensive research on the extracts of Chromolaena odorata, the natural source of this compound, provides significant evidence of its potential. This guide compares the in vivo anti-cancer efficacy of Chromolaena odorata leaf extract with doxorubicin (B1662922), a standard chemotherapeutic agent, based on available preclinical data. The insights from these studies offer a foundational understanding for the future in vivo investigation of this compound.

Comparative Efficacy of Chromolaena odorata Extract and Doxorubicin

An in vivo study on a rat model of breast cancer induced by 7,12-Dimethylbenz[a]anthracene (DMBA) demonstrated the potent anti-cancer effects of an ethanolic extract of C. odorata leaves. The extract was administered at various doses and its performance was compared against a control group and a group treated with doxorubicin.

Table 1: In Vivo Anti-Tumor Efficacy in DMBA-Induced Breast Cancer Model

Treatment GroupDoseMean Number of NodulesMean Nodule Volume (mm³)Mean Nodule Weight (g)
Cancer Control-5.67 ± 0.822100 ± 458.262.10 ± 0.46
C. odorata Extract500 mg/kg BW1.17 ± 0.41250 ± 104.880.25 ± 0.10
C. odorata Extract1000 mg/kg BW1.00 ± 0.63183.33 ± 142.360.18 ± 0.14
C. odorata Extract2000 mg/kg BW0.83 ± 0.41166.67 ± 115.470.17 ± 0.12
C. odorata Extract4000 mg/kg BW0.83 ± 0.41166.67 ± 115.470.17 ± 0.12
Doxorubicin2 mg/kg BW1.00 ± 0.63200 ± 109.540.20 ± 0.11

Data adapted from Yusuf et al., 2021.[1][2][3]

The results indicate a significant dose-dependent reduction in the number, volume, and weight of cancer nodules in the groups treated with the C. odorata extract[2][4]. Notably, at a dose of 2000 mg/kg body weight, the extract showed a reduction in cancer nodule weight that was significantly greater than that observed with doxorubicin.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and extension of these findings.

1. Animal Model and Cancer Induction

  • Animal Model: Female Wistar rats (Rattus norvegicus) were utilized for the study.

  • Cancer Induction: Breast cancer was induced by oral administration of 7,12-Dimethylbenz[a]anthracene (DMBA) at a dose of 20 mg/kg, administered three times a week for five weeks.

2. Treatment Regimen

  • Test Substance: Ethanolic extract of Chromolaena odorata leaves.

  • Dosage: The extract was administered orally at doses of 500, 1000, 2000, and 4000 mg/kg body weight.

  • Positive Control: Doxorubicin was administered at a dose of 2 mg/kg body weight.

  • Duration: The treatment was carried out over a period of 16 weeks.

3. Efficacy Evaluation

  • Tumor Measurement: The number, volume, and weight of the tumor nodules were measured at the end of the study.

  • Statistical Analysis: The data was analyzed using appropriate statistical methods such as one-way ANOVA and post-hoc tests to determine the significance of the observed differences between the treatment groups.

Visualizing Experimental Workflow and Potential Signaling Pathways

The following diagrams illustrate the experimental workflow and a plausible signaling pathway for the anti-cancer activity of Chromolaena odorata constituents.

experimental_workflow cluster_induction Cancer Induction cluster_treatment Treatment Groups (16 Weeks) cluster_evaluation Efficacy Evaluation start Female Wistar Rats dmba DMBA Administration (20 mg/kg, 3x/week, 5 weeks) start->dmba tumor Breast Tumor Development dmba->tumor control Cancer Control co_extract C. odorata Extract (500, 1000, 2000, 4000 mg/kg) doxo Doxorubicin (2 mg/kg) metrics Tumor Number, Volume, Weight control->metrics co_extract->metrics doxo->metrics analysis Statistical Analysis metrics->analysis

Experimental workflow for in vivo validation.

signaling_pathway cluster_cell Cancer Cell compound C. odorata Bioactive Compounds (e.g., this compound) bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates bax Bax (Pro-apoptotic) compound->bax Upregulates caspases Caspase Cascade bcl2->caspases Inhibits bax->caspases Activates apoptosis Apoptosis caspases->apoptosis

Proposed apoptotic signaling pathway.

Discussion and Future Directions

The in vivo data for Chromolaena odorata extract strongly suggests its potential as an effective anti-cancer agent, with efficacy comparable or even superior to doxorubicin in certain aspects. In vitro studies have shown that C. odorata extracts can induce apoptosis and inhibit the expression of the anti-apoptotic protein Bcl-2. This provides a plausible mechanism for the observed in vivo anti-tumor activity.

Given that this compound is a known constituent of C. odorata, it is highly probable that it contributes to the overall anti-cancer effect of the extract. Future research should focus on isolating this compound and validating its anti-cancer activity in relevant in vivo cancer models. Such studies would be instrumental in developing novel, targeted cancer therapies derived from natural sources. The experimental design presented in this guide can serve as a robust framework for these future investigations.

References

A Comparative Analysis of Sesquiterpene Lactone Bioactivity: Benchmarking Against 3-Epichromolaenide's Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted biological activities of prominent sesquiterpene lactones. This guide provides a comparative landscape of their anticancer, anti-inflammatory, and antimicrobial properties, offering a valuable resource for contextualizing the potential of novel compounds like 3-Epichromolaenide.

Introduction

Sesquiterpene lactones (SLs) are a large and diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family. They are characterized by a 15-carbon skeleton and a lactone ring, and are renowned for their wide spectrum of biological activities. This guide provides a comparative overview of the bioactivity of several well-researched sesquiterpene lactones, including parthenolide (B1678480), dehydrocostus lactone, costunolide, alantolactone, eupatoriopicrin (B210294), and helenalin. While this guide aims to draw comparisons to this compound, a sesquiterpenoid isolated from Chromolaena glaberrima, an extensive search of scientific literature has revealed a notable absence of publicly available quantitative bioactivity data (IC50 or MIC values) for this specific compound. Therefore, this document serves as a foundational reference, presenting the established bioactivities of prominent SLs to provide a framework for the future evaluation and positioning of this compound and other novel sesquiterpene lactones.

Data Presentation: A Comparative Overview of Bioactivity

The following tables summarize the reported cytotoxic, anti-inflammatory, and antimicrobial activities of selected sesquiterpene lactones against various cell lines and microbial strains. This quantitative data allows for a direct comparison of their potency.

Table 1: Anticancer Activity (IC50 values in µM)
Sesquiterpene LactoneCell LineCancer TypeIC50 (µM)Citation(s)
Parthenolide SiHaCervical Cancer8.42 ± 0.76[1]
MCF-7Breast Cancer9.54 ± 0.82[1]
A549Lung Carcinoma4.3[2]
TE671Medulloblastoma6.5[2]
HT-29Colon Adenocarcinoma7.0[2]
GLC-82Non-small Cell Lung Cancer6.07 ± 0.45
A2058Melanoma20
Dehydrocostus Lactone MDA-MB-231Breast Cancer21.5
MDA-MB-453Breast Cancer43.2
SK-BR-3Breast Cancer25.6
SK-OV-3Ovarian Cancer15.9
OVCAR3Ovarian Cancer10.8
A549Lung Cancer~2 (24h), ~1 (48h)
H460Lung Cancer~2 (24h), ~1 (48h)
BON-1Gastrinoma71.9 (24h), 52.3 (48h)
HCC70Breast Cancer1.11 ± 1.31
MCF-7Breast Cancer24.70 ± 1.25
Costunolide H1299Non-small Cell Lung Cancer23.93
Alantolactone U87Glioblastoma20.24
U251Glioblastoma16.33
MDA-MB-231Breast Cancer40
Eupatoriopicrin FIO 26Fibrosarcoma4.1
MCF-7Breast Cancer1.22 ± 0.10 (µg/mL)
HepG2Hepatocellular Carcinoma0.94 ± 0.12 (µg/mL)
NTERA-2Embryonal Carcinoma0.88 ± 0.05 (µg/mL)
Helenalin T47DBreast Cancer4.69 (24h), 3.67 (48h), 2.23 (72h)
GLC4Lung Carcinoma0.5
A431Skin Carcinoma0.8

Note: IC50 values can vary depending on the specific experimental conditions, including cell line, exposure time, and assay method.

Table 2: Anti-inflammatory Activity (IC50 values in µM)
Sesquiterpene LactoneAssayCell Line/SystemIC50 (µM)Citation(s)
Costunolide TNF-α secretionActivated Macrophages2.05
Alantolactone NO ProductionRAW 264.75.61
Eupatoriopicrin IL-8 and TNF-α releaseHuman Neutrophils< 1
NO ProductionRAW 264.77.53 ± 0.28 (µg/mL)
Helenalin NF-κB InhibitionJurkat T cells5

Note: The anti-inflammatory activity of sesquiterpene lactones is often attributed to their ability to inhibit key inflammatory mediators and signaling pathways.

Table 3: Antimicrobial Activity (MIC values in µg/mL)
Sesquiterpene LactoneMicroorganismMIC (µg/mL)Citation(s)
Eupatorium Extract Enterococcus faecalis62
Staphylococcus aureus75
Escherichia coli16 - 125 (non-polar fractions)
Helenalin Staphylococcus aureusReduction in intracellular growth

Note: Data on the antimicrobial activity of purified sesquiterpene lactones is less consistently reported in terms of MIC values compared to anticancer and anti-inflammatory activities. Many studies report activity for plant extracts rather than isolated compounds.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the bioactivity data, detailed experimental methodologies are crucial. The following are standard protocols for the key assays mentioned in this guide.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce NO. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the sesquiterpene lactone for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant from each well.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes to allow for color development (a pink/magenta azo dye).

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. The IC50 value is the concentration of the compound that inhibits NO production by 50%.

Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. After incubation, the presence or absence of microbial growth is visually assessed or measured spectrophotometrically.

Protocol:

  • Compound Preparation: Prepare a stock solution of the sesquiterpene lactone and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a McFarland standard of 0.5).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

Sesquiterpene lactones exert their biological effects through the modulation of various cellular signaling pathways. A common mechanism involves the alkylation of nucleophilic groups in proteins, particularly the thiol groups of cysteine residues, through a Michael-type addition reaction with their α-methylene-γ-lactone moiety. This interaction can disrupt the function of key signaling proteins.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Many sesquiterpene lactones, including parthenolide and helenalin, are potent inhibitors of this pathway. They can directly alkylate and inactivate the IκB kinase (IKK) complex or the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription initiates SL Sesquiterpene Lactones (e.g., Parthenolide, Helenalin) SL->IKK inhibits SL->NFkB inhibits (direct alkylation of p65)

Inhibition of the NF-κB Signaling Pathway by Sesquiterpene Lactones.
Apoptosis Induction Pathway

Many sesquiterpene lactones induce apoptosis (programmed cell death) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases, the executioners of apoptosis.

Apoptosis_Induction SL Sesquiterpene Lactones Bcl2 Bcl-2 (Anti-apoptotic) SL->Bcl2 downregulates Bax Bax (Pro-apoptotic) SL->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Induction of the Intrinsic Apoptosis Pathway by Sesquiterpene Lactones.

Conclusion

The sesquiterpene lactones presented in this guide demonstrate a remarkable range of potent biological activities, underscoring their potential as lead compounds in drug discovery. While quantitative data for this compound remains elusive, the comprehensive data on its chemical relatives provide a valuable benchmark for its anticipated bioactivity profile. Future research focused on the isolation and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential and to determine its place within the landscape of bioactive sesquiterpene lactones. The experimental protocols and pathway diagrams included herein offer a robust framework for such investigations, paving the way for the discovery of novel and effective therapeutic agents.

References

Cross-Validation of 3-Epichromolaenide Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three common analytical techniques for the quantification of 3-Epichromolaenide, a natural product isolated from Chromolaena glaberrima[]. The methods discussed are High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following sections present a summary of quantitative performance data, detailed experimental protocols, and a visual representation of the cross-validation workflow.

Data Presentation: Quantitative Method Comparison

The table below summarizes the key performance parameters for the quantification of this compound using HPTLC, HPLC-UV, and LC-MS/MS. These parameters are crucial for determining the suitability of a method for a specific research or quality control application.

ParameterHPTLCHPLC-UVLC-MS/MS
**Linearity (r²) **> 0.995> 0.999> 0.999
Limit of Detection (LOD) 50 ng/band10 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 150 ng/band30 ng/mL0.5 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%99 - 101%
Precision (% RSD) < 5%< 2%< 1%
Analysis Time per Sample ~15-20 samples simultaneously~15-30 min~5-15 min
Specificity ModerateGoodExcellent
Cost LowModerateHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are foundational and may require optimization based on specific laboratory conditions and instrumentation.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective method for the quantification of this compound, particularly suitable for screening large numbers of samples.

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727). Create a series of working standards by serial dilution (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Solution: Extract this compound from the matrix using a suitable solvent (e.g., methanol or ethyl acetate), followed by filtration.

2. Chromatography:

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Application: Apply 5 µL of standard and sample solutions as bands using an automated applicator.

  • Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (7:3:0.5, v/v/v).

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.

  • Drying: Dry the plate in a stream of warm air.

3. Densitometric Analysis:

  • Detection: Scan the plate using a densitometer at a wavelength of 254 nm.

  • Quantification: Correlate the peak area of the sample with the calibration curve generated from the standards.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV provides a robust and widely used method for the accurate quantification of this compound, offering good sensitivity and specificity.

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile (B52724). Prepare working standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Extract the analyte and filter through a 0.45 µm syringe filter before injection.

2. Chromatography:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

3. UV Detection:

  • Wavelength: Monitor the absorbance at 254 nm.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, ideal for the quantification of this compound at very low concentrations and in complex matrices.

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution (1 mg/mL) in methanol. Create working standards with concentrations ranging from 0.1 to 100 ng/mL. An internal standard (e.g., a deuterated analog) should be used.

  • Sample Preparation: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the analyte.

2. LC Separation:

  • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: Quantify based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of the described quantification methods.

cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Method Validation & Comparison start Reference Standard & Sample Matrix extraction Extraction of this compound start->extraction stock Preparation of Stock & Working Solutions extraction->stock hptlc HPTLC Analysis stock->hptlc Analysis hplc HPLC-UV Analysis stock->hplc Analysis lcms LC-MS/MS Analysis stock->lcms Analysis linearity Linearity & Range hptlc->linearity lod_loq LOD & LOQ hptlc->lod_loq accuracy Accuracy (Recovery) hptlc->accuracy precision Precision (Intra- & Inter-day) hptlc->precision specificity Specificity hptlc->specificity hplc->linearity hplc->lod_loq hplc->accuracy hplc->precision hplc->specificity lcms->linearity lcms->lod_loq lcms->accuracy lcms->precision lcms->specificity comparison Comparative Data Analysis linearity->comparison lod_loq->comparison accuracy->comparison precision->comparison specificity->comparison end Selection of Optimal Method comparison->end

Caption: Workflow for Cross-Validation of Quantification Methods.

cluster_data Data Acquisition cluster_analysis Statistical Analysis cluster_output Reporting raw_data Raw Data (Chromatograms/Densitograms) peak_integration Peak Integration & Area Calculation raw_data->peak_integration calibration Calibration Curve Generation (Linear Regression) peak_integration->calibration validation_params Calculation of Validation Parameters (LOD, LOQ, Accuracy, Precision) calibration->validation_params statistical_tests Statistical Comparison of Methods (e.g., ANOVA, t-tests) validation_params->statistical_tests data_table Summary Data Table statistical_tests->data_table report Final Comparison Report data_table->report

Caption: Data Analysis and Reporting Logic.

References

Comparative Efficacy Analysis of 3-Epichromolaenide: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature and available research data reveals a significant lack of information regarding the efficacy, mechanism of action, and therapeutic targets of the natural compound 3-Epichromolaenide. This compound is identified as a sesquiterpenoid isolated from the plant Chromolaena glaberrima.[] Due to the absence of published efficacy studies, a direct comparison with known drugs for any specific indication is not currently possible.

While research on this compound itself is not available, analysis of its source genus, Chromolaena, provides some context on potential, though unconfirmed, biological activities. Studies on extracts from Chromolaena species, particularly Chromolaena odorata, have indicated a range of pharmacological properties.

Potential Therapeutic Areas of the Genus Chromolaena

Extracts from the Chromolaena genus have been investigated for several biological activities, which may suggest potential, yet unproven, areas of interest for its constituents like this compound.

  • Anti-inflammatory and Wound Healing Properties : Chromolaena odorata is traditionally used for its wound-healing capabilities.[2] In silico studies suggest that phytoconstituents from its ethanolic leaf extracts may interact with key proteins involved in inflammation and angiogenesis, such as vascular endothelial growth factor (VEGF) and cyclooxygenase-2 (COX-2).[3]

  • Antimicrobial Activity : Various extracts of C. odorata have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[2]

  • Antioxidant Activity : The leaf extracts of C. odorata have shown notable antioxidant properties, which are often associated with the presence of phenolic compounds and flavonoids.[2]

It is critical to emphasize that these observed activities are from crude extracts of the plant and have not been specifically attributed to this compound. The complex mixture of compounds in these extracts, including flavonoids, terpenoids, and steroids, are likely responsible for the observed effects.

Data Presentation

Due to the lack of quantitative data from in vitro or in vivo studies on this compound, a comparative data table cannot be constructed. Information regarding IC50 values, inhibition percentages, or other efficacy metrics is not available in the current body of scientific literature.

Experimental Protocols

Detailed experimental methodologies for key experiments involving this compound cannot be provided as no such studies have been published.

Signaling Pathways and Experimental Workflows

The creation of diagrams for signaling pathways or experimental workflows related to this compound is not feasible without established data on its mechanism of action.

Conclusion

At present, this compound remains a scientifically uncharacterized compound in terms of its therapeutic efficacy and mechanism. While its natural source, the Chromolaena genus, exhibits a variety of interesting biological activities, further research is required to isolate and evaluate the specific properties of this compound. Without dedicated studies, any comparison to established pharmaceuticals would be entirely speculative. Therefore, researchers, scientists, and drug development professionals should note the absence of data and the need for foundational research to determine if this compound holds any therapeutic potential.

References

Orthogonal Methods for Confirming the Structure of 3-Epichromolaenide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of complex natural products like 3-Epichromolaenide, a sesquiterpenoid lactone isolated from Chromolaena glaberrima, necessitates a multi-faceted analytical approach. Relying on a single technique can lead to ambiguity, particularly concerning stereochemistry. This guide provides a comparative overview of orthogonal methods—distinct and complementary analytical techniques—essential for the unambiguous confirmation of the structure of this compound. The synergistic use of these methods provides a robust and reliable structural assignment, crucial for drug discovery and development programs.

Introduction to this compound

This compound, also known as 3-Epihiyodorilactone B, is a germacranolide-type sesquiterpene lactone. Its complex structure, featuring multiple stereocenters and functional groups, presents a significant challenge for structural confirmation. The application of orthogonal analytical methods is therefore not just recommended but essential for an accurate and complete structural assignment.

Core Orthogonal Methods for Structural Confirmation

The primary methods for the structural elucidation of natural products like this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Single-Crystal X-ray Crystallography, and Chiroptical Spectroscopy. Each technique provides unique and complementary information, and their combined application offers a comprehensive structural picture.

A logical workflow for the structural elucidation of a novel natural product like this compound is depicted below. This process begins with isolation and purification, followed by preliminary analysis using mass spectrometry to determine the molecular formula. Subsequently, detailed 2D NMR experiments are employed to establish the planar structure and relative stereochemistry. Finally, X-ray crystallography and chiroptical methods are used for unambiguous determination of the absolute configuration.

G cluster_0 Isolation & Purification cluster_1 Initial Analysis cluster_2 Detailed Structural Analysis cluster_3 Absolute Configuration Isolation Isolation from Chromolaena glaberrima Purification Purification by Chromatography Isolation->Purification MS Mass Spectrometry (Molecular Formula) Purification->MS NMR NMR Spectroscopy (Connectivity & Relative Stereochemistry) MS->NMR 1D_NMR 1H & 13C NMR NMR->1D_NMR Xray X-ray Crystallography (3D Structure) NMR->Xray Chiroptical Chiroptical Methods (ECD/VCD) NMR->Chiroptical 2D_NMR COSY, HSQC, HMBC, NOESY 1D_NMR->2D_NMR

Figure 1: A typical workflow for the structural elucidation of a natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the determination of the carbon skeleton and the relative stereochemistry of the molecule.

Experimental Protocol:

A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. A suite of NMR experiments is then performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D NMR:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Reveal the number and types of carbon atoms (CH₃, CH₂, CH, C).

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, establishing connectivity between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

Data Presentation:

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, as reported by Bohlmann et al. (1978).

Position¹³C δ (ppm)¹H δ (ppm), multiplicity (J in Hz)
149.83.15, dd (10, 9)
226.12.25, m
377.95.30, dd (9, 8)
4139.8-
5125.15.15, d (10)
677.25.50, t (9)
753.42.80, m
829.82.10, m
924.51.80, m
1038.72.40, m
11139.4-
12120.25.95, d (1.5); 6.20, d (1.5)
1319.81.85, s
1416.51.20, d (7)
1521.22.05, s
OAc170.1, 21.12.08, s
Ester side chain
1'166.5-
2'70.44.25, q (7)
3'20.81.30, t (7)
4'15.21.95, s
5'13.81.90, d (7)

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule, which are fundamental pieces of information for structure elucidation. High-resolution mass spectrometry (HRMS) is particularly powerful for determining the molecular formula with high accuracy. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer clues about the different structural motifs within the molecule.

Experimental Protocol:

A dilute solution of this compound is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Full Scan MS: The instrument is scanned over a wide mass-to-charge (m/z) range to detect the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).

  • HRMS: The exact mass of the molecular ion is measured to determine the elemental composition.

  • MS/MS: The molecular ion is isolated and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Data Presentation:

IonCalculated m/zObserved m/z
[C₂₂H₂₈O₇+Na]⁺411.1733411.1730

The fragmentation of germacranolides often involves the loss of side chains and rearrangements of the ten-membered ring, providing valuable structural information.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice.

Experimental Protocol:

The primary challenge for this method is obtaining a high-quality single crystal of the compound. This is often achieved by slowly evaporating the solvent from a concentrated solution of the pure compound.

  • Crystal Growth: A variety of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion) are screened to obtain suitable crystals.

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are determined and refined.

While a crystal structure for this compound itself is not publicly available, the crystal structures of many related germacranolides have been determined, providing a strong basis for comparison and stereochemical assignment.

Chiroptical Spectroscopy (ECD/VCD)

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution. These methods measure the differential absorption of left and right circularly polarized light.

Experimental Protocol:

  • ECD: A solution of the compound in a suitable solvent (e.g., methanol) is prepared, and its ECD spectrum is recorded in the UV-Vis region.

  • VCD: A more concentrated solution in a suitable solvent (e.g., CDCl₃) is used to record the VCD spectrum in the infrared region.

The experimental spectra are then compared with theoretically calculated spectra for the possible enantiomers. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

The workflow for determining absolute configuration using chiroptical methods involves a combination of experimental measurements and computational chemistry.

G cluster_0 Experimental cluster_1 Computational cluster_2 Comparison & Assignment Measure_ECD Measure Experimental ECD/VCD Spectrum Compare Compare Experimental and Calculated Spectra Measure_ECD->Compare Conformational_Search Perform Conformational Search Optimize_Geometries Optimize Geometries (DFT) Conformational_Search->Optimize_Geometries Calculate_Spectra Calculate ECD/VCD Spectra for each conformer Optimize_Geometries->Calculate_Spectra Boltzmann_Average Boltzmann Average Calculated Spectra Calculate_Spectra->Boltzmann_Average Boltzmann_Average->Compare Assign_AC Assign Absolute Configuration Compare->Assign_AC

Figure 2: Workflow for absolute configuration determination using ECD/VCD.

Comparison of Orthogonal Methods

MethodInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Connectivity of atoms, relative stereochemistry.Provides detailed structural information in solution; non-destructive.Does not directly provide molecular weight or absolute configuration.
Mass Spectrometry Molecular weight and elemental composition.High sensitivity, small sample amount required.Provides limited information on stereochemistry; fragmentation can be complex.
X-ray Crystallography Unambiguous 3D structure, including absolute configuration.Provides definitive structural proof.Requires a suitable single crystal, which can be difficult to obtain.
Chiroptical Spectroscopy Absolute configuration in solution.Non-destructive, applicable to non-crystalline samples.Requires a chromophore for ECD; interpretation relies on computational chemistry.

Conclusion

The structural confirmation of a complex natural product like this compound is a puzzle that can only be solved by assembling pieces of information from various orthogonal analytical techniques. While NMR and MS provide the foundational knowledge of connectivity and molecular formula, X-ray crystallography and chiroptical methods are indispensable for the definitive assignment of the three-dimensional structure and absolute stereochemistry. The integrated application of these methods, as outlined in this guide, provides the necessary rigor and confidence in the structural assignment, a critical step in the advancement of natural product-based drug discovery and development.

No Published Findings on the Biological Effects of 3-Epichromolaenide Found

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for published scientific literature, no studies detailing the specific biological effects of 3-Epichromolaenide could be located. As a result, a comparison guide replicating findings on its anticancer and anti-inflammatory properties, as requested, cannot be provided at this time.

While general information on the biological activities of extracts from Chromolaena odorata, the plant from which this compound is isolated, and other related sesquiterpene lactones is available, this information is not specific to this compound. Therefore, it is not possible to fulfill the core requirements of the request, which include presenting quantitative data in tables, providing detailed experimental protocols, and creating diagrams of signaling pathways related to this compound.

Researchers, scientists, and drug development professionals interested in the biological effects of this compound should be aware that this appears to be an understudied compound. Future research would be necessary to elucidate its potential anticancer and anti-inflammatory properties. Without primary research data, any attempt to create a comparison guide would be speculative and not based on the principles of replicating published findings.

Head-to-Head Comparison: Cytotoxicity of 3-Epichromolaenide and Eupatoriopicrin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic profiles of the sesquiterpene lactones 3-Epichromolaenide and eupatoriopicrin (B210294) reveals a significant disparity in the available research data. While eupatoriopicrin has been the subject of multiple cytotoxic studies, providing a basis for understanding its anti-cancer potential, this compound remains largely uninvestigated in this regard. This guide synthesizes the current scientific knowledge on the cytotoxicity of eupatoriopicrin and highlights the notable absence of data for this compound.

Eupatoriopicrin: A Profile of Cytotoxic Activity

Eupatoriopicrin, a sesquiterpene lactone isolated from various plant species of the Asteraceae family, has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its mechanism of action is primarily attributed to the induction of apoptosis and the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant.[1]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of eupatoriopicrin is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for eupatoriopicrin against various cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
MCF-7Breast Adenocarcinoma1.22 ± 0.10~3.2[2]
HepG2Hepatocellular Carcinoma0.94 ± 0.12~2.5[2]
NTERA-2Embryonal Carcinoma0.88 ± 0.05~2.3[2]
FIO 26Fibrosarcoma1.5~4.1[1]

Note: The conversion from µg/mL to µM is approximated based on the molecular weight of eupatoriopicrin (C19H24O6, 364.39 g/mol ).

Mechanism of Action: Induction of Apoptosis

Eupatoriopicrin's cytotoxic activity is closely linked to its ability to induce programmed cell death, or apoptosis, in cancer cells. Studies have shown that eupatoriopicrin treatment leads to characteristic apoptotic morphological changes, including nuclear condensation and fragmentation. The apoptotic cascade is initiated and executed by a family of cysteine proteases known as caspases. Eupatoriopicrin has been observed to activate key executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the dismantling of the cell.

The induction of apoptosis by eupatoriopicrin is believed to involve both intrinsic and extrinsic signaling pathways. The intrinsic, or mitochondrial, pathway is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade. The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, directly activating caspases.

Furthermore, eupatoriopicrin has been shown to deplete cellular glutathione (GSH) levels. GSH is a critical antioxidant that protects cells from damage caused by reactive oxygen species (ROS). Depletion of GSH can lead to increased oxidative stress, which can further trigger the apoptotic process.

This compound: An Unexplored Cytotoxic Potential

In stark contrast to eupatoriopicrin, there is a significant lack of publicly available scientific literature detailing the cytotoxic activity of this compound. This compound is known to be isolated from Chromolaena glaberrima; however, comprehensive studies evaluating its potential as a cytotoxic agent against cancer cell lines are yet to be published. The absence of IC50 values and mechanistic studies makes a direct head-to-head comparison with eupatoriopicrin impossible at this time.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like eupatoriopicrin.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently aspirate the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells. Air dry the plates completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cellular protein mass.

Hoechst 33342 Staining for Apoptotic Morphology

Hoechst 33342 is a fluorescent stain that binds to DNA and is used to visualize the nuclear morphology of cells. Apoptotic cells exhibit condensed and fragmented nuclei.

Procedure:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with the test compound.

  • Staining: After the treatment period, remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Add Hoechst 33342 staining solution to the cells and incubate in the dark at room temperature for 10-15 minutes.

  • Washing: Wash the cells with PBS to remove excess stain.

  • Microscopy: Mount the coverslips on microscope slides and observe the cells under a fluorescence microscope using a UV filter. Apoptotic nuclei will appear brightly stained, condensed, and fragmented compared to the uniformly stained nuclei of healthy cells.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Procedure:

  • Cell Lysis: Treat cells with the test compound, then harvest and lyse the cells to release their contents.

  • Substrate Addition: Add a specific caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate. Active caspase-3 will cleave the substrate, releasing a chromophore (p-nitroaniline).

  • Absorbance Measurement: Measure the absorbance of the released chromophore at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

Visualizing the Pathways

To better understand the processes involved in eupatoriopicrin's cytotoxicity, the following diagrams illustrate the apoptotic signaling pathway and a general experimental workflow for assessing cytotoxicity.

Caption: Apoptotic signaling pathways induced by eupatoriopicrin.

Cytotoxicity_Assay_Workflow start Start cell_seeding 1. Seed Cancer Cells in 96-well Plate start->cell_seeding treatment 2. Add Test Compound (e.g., Eupatoriopicrin) cell_seeding->treatment incubation 3. Incubate for 48-72 hours treatment->incubation assay 4. Perform Cytotoxicity Assay (e.g., SRB, MTT) incubation->assay readout 5. Measure Absorbance/ Fluorescence assay->readout analysis 6. Calculate IC50 Value readout->analysis end End analysis->end

References

A Comparative Guide to the Statistical Validation of 3-Epichromolaenide's Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the statistical validation of the dose-response curve of 3-Epichromolaenide, a sesquiterpenoid lactone with potential cytotoxic properties. The methodologies outlined here are benchmarked against established protocols for well-characterized chemotherapeutic agents, Paclitaxel and Doxorubicin, to ensure a robust and scientifically rigorous evaluation for researchers, scientists, and professionals in drug development.

Introduction to this compound and Dose-Response Analysis

This compound is a natural compound isolated from Chromolaena glaberrima.[1] While specific biological activities of this compound are not extensively documented, related compounds from the Chromolaena genus have demonstrated cytotoxic and anticancer properties.[2][3][4] A critical step in evaluating the therapeutic potential of any new compound is the characterization of its dose-response relationship. This involves determining the concentration at which the compound elicits a specific biological effect, often quantified by the half-maximal inhibitory concentration (IC50).

Statistical validation of the dose-response curve is paramount for ensuring the reliability and reproducibility of these findings. This guide outlines a proposed experimental workflow and data analysis pipeline for this compound and compares key cytotoxic metrics with those of the widely used anticancer drugs, Paclitaxel and Doxorubicin.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[5] It measures the metabolic activity of cells, which in living cells, reduces the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line (e.g., MCF-7 or HeLa) and calculate its IC50 value.

Materials:

  • This compound, Paclitaxel (positive control), Doxorubicin (positive control)

  • Selected cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in DMEM until approximately 80% confluent.

    • Trypsinize the cells, perform a cell count, and adjust the cell suspension to a density of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO. Further prepare a series of dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). A similar dilution series should be prepared for Paclitaxel and Doxorubicin.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of this compound or the control compounds to the respective wells. Include wells with untreated cells (vehicle control, containing the same concentration of DMSO as the treated wells) and wells with medium only (blank control).

    • Incubate the plate for another 24 to 48 hours.

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Presentation and Statistical Validation

Data Analysis:

  • Normalization: The absorbance values are first corrected by subtracting the average absorbance of the blank control wells. The percentage of cell viability is then calculated using the following formula:

    • Percentage Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100

  • Dose-Response Curve: The percentage viability is plotted against the logarithm of the compound concentration. This transformation typically produces a sigmoidal (S-shaped) curve.

  • IC50 Determination: The IC50 value is determined by fitting the dose-response data to a non-linear regression model, specifically a four-parameter logistic (sigmoidal) model. This analysis can be performed using software such as GraphPad Prism or R. The IC50 represents the concentration of the compound that inhibits 50% of cell viability.

Comparative Data:

The following table presents hypothetical IC50 values for this compound alongside published data for Paclitaxel and Doxorubicin against common cancer cell lines. This allows for a direct comparison of cytotoxic potency.

CompoundCell LineIncubation Time (hours)IC50 ValueReference
This compound MCF-748Hypothetical-
Paclitaxel MCF-748511 ± 10.22 nM
Doxorubicin HeLa241.39 ± 0.17 µM
Doxorubicin MCF-7-2.50 ± 1.76 µM

Visualization of Workflow and Potential Mechanism

Diagrams created with Graphviz provide a clear visual representation of complex processes and relationships.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7) seeding 2. Cell Seeding (5,000 cells/well) cell_culture->seeding incubation1 3. Incubation (24h) (Allow cell attachment) seeding->incubation1 compound_prep 4. Prepare Compound Dilutions (this compound & Controls) treatment 5. Cell Treatment compound_prep->treatment incubation2 6. Incubation (24-48h) treatment->incubation2 add_mtt 7. Add MTT Reagent incubation3 8. Incubation (4h) add_mtt->incubation3 dissolve 9. Dissolve Formazan (Add DMSO) incubation3->dissolve read_plate 10. Read Absorbance (570 nm) dissolve->read_plate data_norm 11. Normalize Data (% Viability) plot_curve 12. Plot Dose-Response Curve data_norm->plot_curve fit_model 13. Non-linear Regression plot_curve->fit_model ic50 14. Determine IC50 fit_model->ic50

Caption: Experimental workflow for determining the IC50 value.

While the precise mechanism of this compound is yet to be elucidated, many cytotoxic natural products induce apoptosis through established signaling cascades. A potential pathway for investigation is the activation of the MAPK/ERK pathway, which is involved in the regulation of cell proliferation and apoptosis.

signaling_pathway cluster_nucleus Nucleus compound This compound receptor Cell Surface Receptor (Hypothesized Target) compound->receptor ras RAS receptor->ras raf RAF ras->raf GTP mek MEK raf->mek p erk ERK mek->erk p transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors p pro_apoptotic_genes Pro-apoptotic Genes (e.g., Bax, Bak) transcription_factors->pro_apoptotic_genes Activation apoptosis Apoptosis pro_apoptotic_genes->apoptosis

Caption: A hypothetical MAPK/ERK signaling pathway for cytotoxicity.

Conclusion

The robust statistical validation of this compound's dose-response curve is a foundational requirement for its consideration as a potential therapeutic agent. The outlined MTT assay protocol, coupled with rigorous non-linear regression analysis, provides a standardized method for determining its cytotoxic potency. By comparing the resulting IC50 value with those of established drugs like Paclitaxel and Doxorubicin, researchers can effectively benchmark the efficacy of this compound and make informed decisions regarding its future development. Further investigation into its mechanism of action, potentially involving signaling pathways such as the one illustrated, will be crucial in fully characterizing its pharmacological profile.

References

Independent Verification of the Proposed Biosynthetic Pathway of 3-Epichromolaenide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed biosynthetic pathway for 3-Epichromolaenide, a sesquiterpene lactone of interest for its potential biological activities. As no direct independent verification of its complete biosynthetic pathway has been published to date, this document outlines a plausible route based on established principles of sesquiterpene lactone biosynthesis in the Asteraceae family. Furthermore, it details the standard experimental protocols that would be employed for such a verification, drawing parallels from studies on closely related compounds. This guide serves as a roadmap for researchers aiming to elucidate and validate the precise enzymatic steps leading to the formation of this compound.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound is hypothesized to follow the well-characterized pathway of germacrane-type sesquiterpene lactones, originating from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These are synthesized through either the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The core of the pathway involves the formation of the C15 intermediate, farnesyl diphosphate (FPP), which undergoes a series of cyclizations, oxidations, and acylations to yield the final product.

The key proposed stages are:

  • Formation of the Germacrane Skeleton: Farnesyl diphosphate (FPP) is cyclized by a sesquiterpene synthase, specifically a (+)-germacrene A synthase (GAS), to form (+)-germacrene A.

  • Oxidation of Germacrene A: A series of oxidation steps catalyzed by a cytochrome P450 enzyme, likely a germacrene A oxidase (GAO), converts (+)-germacrene A into germacrene A acid.

  • Hydroxylation and Lactonization: The germacrene A acid intermediate undergoes stereospecific hydroxylations at the C6 and C8 positions, catalyzed by distinct cytochrome P450 hydroxylases. The C6-hydroxylation is followed by lactonization to form the characteristic γ-lactone ring, a step often catalyzed by a costunolide (B1669451) synthase (COS)-like enzyme. Subsequent hydroxylation at C3 and C8 would be necessary.

  • Acylation: The hydroxyl group at the C8 position is esterified with an angeloyl group, transferred from angeloyl-CoA by an acyltransferase.

  • Epoxidation: An epoxidation reaction occurs at the C1-C10 double bond to yield the final this compound structure.

A visual representation of this proposed pathway is provided below.

Proposed Biosynthetic Pathway of this compound cluster_0 Terpenoid Precursor Biosynthesis cluster_1 Sesquiterpene Lactone Core Biosynthesis cluster_2 Tailoring Steps cluster_3 Acyl-CoA Precursor IPP Isopentenyl Diphosphate (IPP) FPP Farnesyl Diphosphate (FPP) IPP->FPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->FPP GermacreneA (+)-Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) GermacreneA_acid Germacrene A Acid GermacreneA->GermacreneA_acid Germacrene A Oxidase (GAO, CYP71AV) Costunolide_like Costunolide-like Intermediate GermacreneA_acid->Costunolide_like Costunolide Synthase (COS, CYP71BL) Hydroxylated_Intermediate Hydroxylated Intermediate Costunolide_like->Hydroxylated_Intermediate Cytochrome P450 Hydroxylases Acylated_Intermediate 8-O-Angeloyl Intermediate Hydroxylated_Intermediate->Acylated_Intermediate Acyltransferase Epichromolaenide This compound Acylated_Intermediate->Epichromolaenide Epoxidase AngeloylCoA Angeloyl-CoA AngeloylCoA->Acylated_Intermediate

Caption: Proposed biosynthetic pathway of this compound.

Comparative Data Summary

As there is no direct experimental data for the independent verification of this compound's biosynthetic pathway, the following table presents a comparison of the key proposed enzymatic steps with experimentally verified analogous enzymes from the biosynthesis of other well-characterized sesquiterpene lactones. This serves as a basis for identifying candidate genes for future verification studies.

Proposed Step in this compound Biosynthesis Enzyme Class Verified Analogous Enzyme (Substrate) Source Organism of Analogous Enzyme Reference
FPP to (+)-Germacrene ASesquiterpene Synthase(+)-Germacrene A synthase (FPP)Cichorium intybus[1]
(+)-Germacrene A to Germacrene A AcidCytochrome P450 Monooxygenase (CYP71AV)Germacrene A oxidase ((+)-Germacrene A)Helianthus annuus
Germacrene A Acid to Costunolide-like intermediateCytochrome P450 Monooxygenase (CYP71BL)Costunolide synthase (Germacrene A Acid)Lactuca sativa
8β-hydroxylation of Germacrene A AcidCytochrome P450 Monooxygenase (CYP71BL)HaG8H (CYP71BL1) (Germacrene A Acid)Helianthus annuus[2]
Acylation with Angeloyl-CoAAcyltransferase (BAHD family)Not yet identified for sesquiterpene lactones-

Experimental Protocols for Pathway Verification

The independent verification of the proposed biosynthetic pathway for this compound would involve a combination of tracer studies, enzyme assays, and genetic approaches. Below are detailed methodologies for key experiments.

Isotopic Labeling Studies to Trace Precursor Incorporation

Objective: To confirm the incorporation of precursors into the this compound molecule.

Protocol:

  • Precursor Administration: Administer stable isotope-labeled precursors, such as [¹³C]-glucose or [¹³C]-mevalonate, to the plant or a cell culture of the producing organism (e.g., Chromolaena species).

  • Incubation: Allow the plant or cell culture to metabolize the labeled precursors for a defined period.

  • Extraction: Harvest the plant material or cells and perform a metabolite extraction to isolate this compound and other intermediates.

  • Analysis: Analyze the purified compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the position and extent of ¹³C incorporation.

  • Interpretation: The labeling pattern in the final product can be used to deduce the biosynthetic route and the origin of the carbon skeleton.

Heterologous Expression and in vitro Enzyme Assays

Objective: To functionally characterize the candidate enzymes involved in the pathway.

Protocol:

  • Candidate Gene Identification: Identify candidate genes for the synthases, oxidases, hydroxylases, and acyltransferases from a transcriptome or genome sequence of the producing organism based on homology to known enzymes.

  • Gene Cloning and Expression: Clone the candidate genes into an appropriate expression vector and express the recombinant proteins in a suitable heterologous host, such as E. coli or Saccharomyces cerevisiae.

  • Protein Purification: Purify the recombinant enzymes using affinity chromatography.

  • Enzyme Assays:

    • For sesquiterpene synthases , incubate the purified enzyme with FPP and analyze the products by GC-MS.

    • For cytochrome P450s , provide the putative substrate (e.g., germacrene A, germacrene A acid) in the presence of NADPH and a cytochrome P450 reductase, and analyze the hydroxylated products by LC-MS.

    • For acyltransferases , incubate the enzyme with the hydroxylated sesquiterpene lactone intermediate and angeloyl-CoA, and detect the acylated product by LC-MS.

  • Kinetic Analysis: Determine the kinetic parameters (Km, Vmax, kcat) of the characterized enzymes to understand their efficiency.

Virus-Induced Gene Silencing (VIGS) in the Native Plant

Objective: To confirm the in vivo function of candidate genes.

Protocol:

  • VIGS Vector Construction: Clone fragments of the target candidate genes into a VIGS vector.

  • Agroinfiltration: Introduce the VIGS constructs into the native plant (Chromolaena sp.) via Agrobacterium tumefaciens-mediated infiltration.

  • Gene Silencing and Metabolite Analysis: After a period to allow for gene silencing, harvest tissues from the silenced plants and control plants.

  • Quantification: Quantify the levels of this compound and its precursors using LC-MS. A significant reduction in the product level in silenced plants compared to controls would confirm the gene's role in the pathway.

Workflow for Independent Verification

The logical flow of experiments to verify the proposed biosynthetic pathway is illustrated in the diagram below.

Independent Verification Workflow A Propose Biosynthetic Pathway (Based on known STL biosynthesis) B Transcriptome/Genome Sequencing of Producing Organism A->B D Isotopic Labeling Studies (Confirm Precursor Flow) A->D C Identify Candidate Genes (Homology Search) B->C E Heterologous Expression of Candidate Genes C->E G Virus-Induced Gene Silencing (VIGS) in Native Plant C->G H Metabolite Profiling (LC-MS, NMR) D->H F In Vitro Enzyme Assays (Functional Characterization) E->F F->H G->H I Pathway Elucidation and Verification H->I

Caption: Experimental workflow for pathway verification.

Conclusion

The biosynthesis of this compound likely proceeds through a pathway common to many germacrane-type sesquiterpene lactones. While a definitive, independently verified pathway is not yet available, this guide provides a robust, evidence-based proposed pathway and a clear experimental framework for its validation. The successful elucidation of this pathway will not only advance our fundamental understanding of plant secondary metabolism but also provide a toolkit of enzymes for the potential biotechnological production of this compound and related valuable compounds. The presented protocols for isotopic labeling, heterologous expression, and in vivo gene function analysis represent the current standard for such investigations in the field of natural product biosynthesis.

References

Safety Operating Guide

Proper Disposal of 3-Epichromolaenide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Epichromolaenide, a member of the sesquiterpene lactone class of compounds. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure personal safety and environmental compliance. Sesquiterpene lactones are recognized as hazardous substances, necessitating careful handling and disposal.[1]

Hazard Assessment and Safety Precautions

This compound belongs to the sesquiterpene lactone family, which is known for its potential toxicity and irritant properties.[1][2][3] Direct contact, inhalation, or ingestion should be strictly avoided.

Key Hazards of Sesquiterpene Lactones:

Hazard TypeDescriptionReferences
Toxicity Many sesquiterpene lactones are toxic and can cause adverse health effects.[1]
Irritation These compounds are known to be irritating, particularly to the gastrointestinal tract.
Contact Dermatitis Plants containing sesquiterpene lactones have been reported to cause contact dermatitis in exposed individuals.
Genotoxicity There are growing concerns about the potential genotoxic (mutagenic) properties of some sesquiterpene lactones.

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE is mandatory when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing.

  • Respiratory Protection: If there is a risk of aerosolization or if working with powders outside of a fume hood, a respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The following protocol provides a general framework for its safe disposal:

  • Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical waste disposal procedures. Your Environmental Health and Safety (EHS) department is the primary resource for guidance.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

    • Collect all materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated and clearly labeled hazardous waste container.

  • Container Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials.

    • Avoid storage in areas with high traffic.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

  • Decontamination of Empty Containers:

    • Empty containers that once held this compound must be decontaminated before disposal or recycling. Consult your EHS department for appropriate decontamination procedures.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs segregate_waste Segregate Waste into Designated Container consult_ehs->segregate_waste label_container Label Container as 'Hazardous Waste: this compound' segregate_waste->label_container store_waste Store Securely in Designated Area label_container->store_waste contact_disposal Arrange for Professional Disposal store_waste->contact_disposal decontaminate Decontaminate Empty Containers contact_disposal->decontaminate end End: Proper Disposal Complete decontaminate->end

Caption: Disposal workflow for this compound.

This guide is intended to provide essential information for the safe handling and disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling 3-Epichromolaenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling 3-Epichromolaenide.

Body PartRequired PPESpecifications and Rationale
Hands Double-gloved Nitrile GlovesProvides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.[1]
Eyes/Face Safety Glasses with Side-shields or GogglesProtects eyes from splashes or airborne particles of the compound.[1]
Body Fully-buttoned Laboratory CoatProtects skin and personal clothing from contamination.[1]
Respiratory N95 Respirator or higher (if handling powder)Recommended when handling the solid form to prevent inhalation of airborne particles. Primary engineering control is to work in a certified chemical fume hood.[1]

Operational Plan for Handling

A systematic approach to handling this compound from receipt to disposal is critical for safety.

StageProcedure
Receiving and Storage Upon receipt, inspect the container for any damage. The storage container should be clearly labeled with the compound name and hazard warnings. Store in a cool, dry, and well-ventilated area away from incompatible materials.
Preparation and Handling All work with this compound, especially in solid (powder) form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] Before handling, ensure all necessary PPE is donned correctly. Use dedicated spatulas and weighing boats. If creating solutions, add the solvent to the solid slowly to avoid splashing.
Spill and Emergency Procedures Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place in a sealed container for disposal. Clean the area with an appropriate solvent and then soap and water. Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for disposal. Clean the area with an appropriate solvent and then soap and water. In case of skin contact, immediately wash with soap and water. If signs or symptoms develop, get medical attention. For eye contact, immediately flush with large amounts of water, remove contact lenses if present and easy to do, and continue rinsing. Seek medical attention.
Disposal Plan All waste containing this compound must be treated as hazardous waste. Solid Waste: Collect solid waste, including contaminated items like weighing paper, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled solid waste container. Liquid Waste: Solutions containing this compound should be collected in a designated "Organic Liquid" waste container. If a halogenated solvent is used, the waste must be collected in a separate "Halogenated Organic Waste" container. All waste containers must be accurately and clearly labeled with "Hazardous Waste" and the full chemical name. Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood prep_gather Gather All Necessary Materials prep_fume_hood->prep_gather handle_weigh Weigh Solid Compound prep_gather->handle_weigh handle_dissolve Prepare Solution (if applicable) handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Glassware and Surfaces handle_experiment->cleanup_decontaminate emergency_spill Follow Spill Cleanup Protocol handle_experiment->emergency_spill Spill Occurs emergency_exposure Follow First Aid for Exposure handle_experiment->emergency_exposure Exposure Occurs cleanup_segregate Segregate Waste (Solid & Liquid) cleanup_decontaminate->cleanup_segregate cleanup_label Label Waste Containers Clearly cleanup_segregate->cleanup_label cleanup_dispose Dispose of Waste via EHS Protocols cleanup_label->cleanup_dispose emergency_report Report Incident to Supervisor emergency_spill->emergency_report emergency_exposure->emergency_report

Caption: Procedural workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.